molecular formula C8H11ClN2 B1620388 (2-Chloro-4,6-dimethylphenyl)hydrazine CAS No. 55034-69-0

(2-Chloro-4,6-dimethylphenyl)hydrazine

Cat. No.: B1620388
CAS No.: 55034-69-0
M. Wt: 170.64 g/mol
InChI Key: UVEBHBUGJCCFRD-UHFFFAOYSA-N
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Description

(2-Chloro-4,6-dimethylphenyl)hydrazine is a useful research compound. Its molecular formula is C8H11ClN2 and its molecular weight is 170.64 g/mol. The purity is usually 95%.
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Properties

CAS No.

55034-69-0

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

(2-chloro-4,6-dimethylphenyl)hydrazine

InChI

InChI=1S/C8H11ClN2/c1-5-3-6(2)8(11-10)7(9)4-5/h3-4,11H,10H2,1-2H3

InChI Key

UVEBHBUGJCCFRD-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)Cl)NN)C

Canonical SMILES

CC1=CC(=C(C(=C1)Cl)NN)C

Other CAS No.

55034-69-0

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure and Applications of (2-Chloro-4,6-dimethylphenyl)hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Key Synthetic Building Block

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of specific structural motifs can profoundly influence the biological activity of a molecule. Arylhydrazines, a class of compounds characterized by a hydrazine group attached to an aromatic ring, represent a cornerstone in the synthesis of a multitude of heterocyclic systems. This guide provides a comprehensive technical overview of (2-Chloro-4,6-dimethylphenyl)hydrazine, a substituted arylhydrazine with significant potential as a precursor in the development of novel therapeutic agents and other high-value chemical entities. We will delve into its molecular architecture, a robust synthetic protocol, its characteristic analytical signature, and its pivotal role in the construction of biologically relevant scaffolds. This document is intended for researchers, scientists, and professionals in the field of drug development and synthetic organic chemistry, offering both foundational knowledge and practical insights.

Molecular Structure and Physicochemical Properties

(2-Chloro-4,6-dimethylphenyl)hydrazine is a substituted aromatic hydrazine with the molecular formula C₈H₁₁ClN₂.[1] Its structure features a benzene ring substituted with a chlorine atom, two methyl groups, and a hydrazine (-NHNH₂) functional group.

Molecular Structure Diagram:

Synthesis_Workflow cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction cluster_2 Step 3: Work-up and Isolation A 2-Chloro-4,6-dimethylaniline D Diazonium Salt Intermediate A->D 1. Dissolve in HCl B Sodium Nitrite (NaNO₂) B->D 2. Add dropwise at 0-5 °C C Hydrochloric Acid (HCl) C->D G (2-Chloro-4,6-dimethylphenyl)hydrazine D->G 1. Add to Na₂SO₃ solution E Sodium Sulfite (Na₂SO₃) E->G F Zinc Powder (optional) F->G 2. Add for complete reduction J (2-Chloro-4,6-dimethylphenyl)hydrazine Hydrochloride G->J 1. Acidify H Acidification (HCl) H->J I Filtration and Drying J->I 2. Precipitate and collect

Caption: Workflow for the synthesis of (2-Chloro-4,6-dimethylphenyl)hydrazine.

Detailed Experimental Protocol:

Materials:

  • 2-Chloro-4,6-dimethylaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium sulfite (Na₂SO₃)

  • Zinc powder (optional)

  • Deionized water

  • Ice

Step 1: Diazotization of 2-Chloro-4,6-dimethylaniline

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, prepare a solution of 2-chloro-4,6-dimethylaniline in concentrated hydrochloric acid and water.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of sodium nitrite in water and cool it to 0-5 °C.

  • Add the cold sodium nitrite solution dropwise to the aniline solution, maintaining the temperature between 0-5 °C. The addition should be completed within 10-15 minutes. [2]5. After the addition is complete, continue stirring for an additional 15-20 minutes to ensure complete formation of the diazonium salt.

Step 2: Reduction of the Diazonium Salt

  • In a separate large beaker, prepare a solution of sodium sulfite in water.

  • Cool the sodium sulfite solution to 10-15 °C.

  • Slowly add the freshly prepared diazonium salt solution to the sodium sulfite solution with constant stirring. The pH should be maintained around 6. [2]4. After the addition is complete, slowly heat the reaction mixture to 100 °C. [2]For a more complete reduction, a small amount of zinc powder can be optionally added at this stage.

Step 3: Isolation and Purification

  • After the reduction is complete (as monitored by TLC), cool the reaction mixture.

  • Acidify the solution with concentrated hydrochloric acid to a pH of approximately 1. This will precipitate the hydrochloride salt of the product.

  • Cool the acidified mixture in an ice bath to maximize precipitation.

  • Collect the precipitated (2-Chloro-4,6-dimethylphenyl)hydrazine hydrochloride by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to obtain the final product.

Causality Behind Experimental Choices:

  • Low Temperature for Diazotization: Diazonium salts are unstable at higher temperatures and can decompose. Maintaining the temperature at 0-5 °C is crucial for maximizing the yield of the diazonium intermediate.

  • Controlled Addition of Sodium Nitrite: A slow, dropwise addition prevents localized overheating and uncontrolled side reactions.

  • Use of Sodium Sulfite as a Reducing Agent: Sodium sulfite is a common and effective reducing agent for diazonium salts to form hydrazines.

  • Acidification for Precipitation: The hydrochloride salt of the hydrazine is often a stable, crystalline solid that is less soluble in acidic aqueous solutions, facilitating its isolation.

Analytical Characterization

3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydrazine protons.

    • Aromatic Protons: Two singlets are expected in the aromatic region (typically δ 6.5-7.5 ppm) corresponding to the two non-equivalent protons on the phenyl ring.

    • Methyl Protons: Two singlets are anticipated in the aliphatic region (typically δ 2.0-2.5 ppm), each integrating to three protons, corresponding to the two methyl groups.

    • Hydrazine Protons: The -NH and -NH₂ protons will likely appear as broad singlets that are exchangeable with D₂O. Their chemical shifts can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule, as there is no plane of symmetry.

    • Aromatic Carbons: Six signals are expected in the aromatic region (typically δ 110-150 ppm). The carbons attached to the chlorine, nitrogen, and methyl groups will have characteristic chemical shifts.

    • Methyl Carbons: Two signals are expected in the aliphatic region (typically δ 15-25 ppm) for the two methyl carbons.

3.2. Mass Spectrometry (MS) (Predicted)

  • The mass spectrum will show a molecular ion peak (M⁺) at m/z 170. [1]* A characteristic isotopic pattern for the presence of one chlorine atom will be observed, with an (M+2)⁺ peak at m/z 172 with an intensity of approximately one-third of the molecular ion peak.

  • Common fragmentation patterns for phenylhydrazines involve the cleavage of the N-N bond and fragmentation of the aromatic ring.

3.3. Infrared (IR) Spectroscopy (Expected)

The IR spectrum will exhibit characteristic absorption bands for the different functional groups present in the molecule:

  • N-H Stretching: Broad bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the -NH₂ group and the N-H stretch of the secondary amine.

  • Aromatic C-H Stretching: Sharp peaks just above 3000 cm⁻¹.

  • Aliphatic C-H Stretching: Peaks just below 3000 cm⁻¹ for the methyl groups.

  • C=C Stretching (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

  • C-N Stretching: Bands in the 1250-1350 cm⁻¹ region.

  • C-Cl Stretching: A band in the fingerprint region, typically around 1000-1100 cm⁻¹.

Applications in Synthetic Chemistry

(2-Chloro-4,6-dimethylphenyl)hydrazine is a valuable intermediate in the synthesis of various heterocyclic compounds, particularly pyrazoles and indoles, which are prominent scaffolds in many pharmaceuticals and agrochemicals.

4.1. Synthesis of Substituted Pyrazoles

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are core structures in a number of drugs, including the well-known anti-inflammatory drug Celecoxib. (2-Chloro-4,6-dimethylphenyl)hydrazine can react with 1,3-dicarbonyl compounds or their equivalents to form substituted pyrazoles.

General Reaction Scheme for Pyrazole Synthesis:

Pyrazole_Synthesis A (2-Chloro-4,6-dimethylphenyl)hydrazine B 1,3-Dicarbonyl Compound C Substituted Pyrazole A->C B->C

Caption: General scheme for the synthesis of pyrazoles.

The reaction proceeds via an initial condensation to form a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The substitution pattern on the resulting pyrazole is determined by the structure of the 1,3-dicarbonyl starting material.

4.2. Fischer Indole Synthesis

The Fischer indole synthesis is a classic and widely used method for the preparation of indoles, which are bicyclic aromatic heterocycles found in numerous natural products and pharmaceuticals. [3]This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is formed in situ from an arylhydrazine and an aldehyde or ketone. [4] (2-Chloro-4,6-dimethylphenyl)hydrazine can be employed in the Fischer indole synthesis to produce indoles with specific substitution patterns.

General Reaction Scheme for Fischer Indole Synthesis:

Fischer_Indole_Synthesis A (2-Chloro-4,6-dimethylphenyl)hydrazine B Aldehyde or Ketone C Hydrazone Intermediate A->C B->C D Substituted Indole C->D Acid Catalyst (e.g., H₂SO₄, ZnCl₂)

Caption: General scheme for the Fischer indole synthesis.

The reaction mechanism involves the formation of a hydrazone, which then undergoes a-[5][5]sigmatropic rearrangement followed by the elimination of ammonia to form the indole ring. [3]The chlorine and methyl substituents on the phenyl ring of the hydrazine will be incorporated into the final indole structure, allowing for the synthesis of specifically functionalized indole derivatives.

Safety and Handling

Substituted hydrazines should be handled with care as they can be toxic and are potential carcinogens. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) for structurally similar compounds, such as 1-(4-chloro-2-methylphenyl)hydrazine hydrochloride, as a specific SDS for the title compound may not be readily available.

Conclusion and Future Outlook

(2-Chloro-4,6-dimethylphenyl)hydrazine is a versatile and valuable building block in synthetic organic chemistry. Its unique substitution pattern provides a platform for the creation of a diverse array of heterocyclic compounds, particularly pyrazoles and indoles. The synthetic protocol outlined in this guide offers a reliable method for its preparation, and the predicted analytical data provides a basis for its characterization. As the demand for novel and effective pharmaceuticals and agrochemicals continues to grow, the importance of key intermediates like (2-Chloro-4,6-dimethylphenyl)hydrazine is set to increase. Further exploration of its reactivity and its application in the synthesis of new bioactive molecules will undoubtedly open up new avenues for research and development in the chemical sciences.

References

  • Fischer Indole Synthesis. In: Wikipedia. ; 2023. [Link]

  • (2-chloro-4,6-dimethylphenyl)hydrazine. PubChem. [Link]

  • Method for synthesizing 2,4-dimethyl phenylhydrazine hydrochloride.

Sources

Technical Whitepaper: Synthetic Pathways and Precursor Optimization for (2-Chloro-4,6-dimethylphenyl)hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured to provide a rigorous, self-validating pathway for the synthesis of (2-Chloro-4,6-dimethylphenyl)hydrazine. It prioritizes mechanistic understanding and process safety, specifically addressing common isomeric pitfalls in xylidine chemistry.

Executive Summary & Retrosynthetic Logic

(2-Chloro-4,6-dimethylphenyl)hydrazine is a critical building block in the synthesis of N-phenylpyrazoles and specialized herbicides (e.g., Pinoxaden intermediates). Its structural integrity—specifically the positioning of the chlorine atom relative to the methyl groups—is paramount for downstream biological activity.

The Isomer Trap (Critical Warning): A common error in this synthesis is the selection of the wrong starting xylidine isomer.

  • Incorrect: Starting with 2,6-dimethylaniline (2,6-xylidine) and chlorinating typically yields 4-chloro-2,6-dimethylaniline due to the open para-position.

  • Correct: The required precursor is 2-chloro-4,6-dimethylaniline . This is synthesized from 2,4-dimethylaniline (2,4-xylidine). In 2,4-xylidine, the para-position (4) and one ortho-position (2) are blocked by methyl groups. The amino group directs the incoming electrophile (Cl⁺) to the only open ortho-position: Position 6 .

Retrosynthetic Pathway

The synthesis follows a linear degradation from the hydrazine back to the commercially available xylidine:

  • Target: (2-Chloro-4,6-dimethylphenyl)hydrazine[1]

  • Intermediate: 2-Chloro-4,6-dimethylbenzenediazonium chloride

  • Primary Precursor: 2-Chloro-4,6-dimethylaniline

  • Starting Material: 2,4-Dimethylaniline (2,4-Xylidine)

Retrosynthesis Target (2-Chloro-4,6-dimethylphenyl)hydrazine (Target Molecule) Diazonium Diazonium Salt Intermediate (Unstable, In-situ) Target->Diazonium Reduction (SnCl2 or Na2SO3) Aniline 2-Chloro-4,6-dimethylaniline (Primary Precursor) Diazonium->Aniline Diazotization (NaNO2/HCl) Start 2,4-Dimethylaniline (Starting Material) Aniline->Start Regioselective Chlorination (NCS or Cl2)

Figure 1: Retrosynthetic analysis showing the derivation of the target from 2,4-xylidine.

Precursor Synthesis: 2-Chloro-4,6-dimethylaniline

Direct chlorination of anilines can lead to oxidation (tars) or over-chlorination. For high-purity research applications, a protected route or a controlled NCS (N-chlorosuccinimide) route is recommended over bulk chlorine gas.

Protocol A: Controlled Chlorination (NCS Method)

Recommended for Lab Scale (<50g)

Rationale: NCS provides a stoichiometric source of "Cl⁺" without the oxidative harshness of chlorine gas. Acetonitrile (MeCN) is used as a polar aprotic solvent to stabilize the transition state.

  • Dissolution: Dissolve 2,4-dimethylaniline (1.0 eq) in Acetonitrile (5-10 volumes).

  • Addition: Cool to 0–5°C. Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise over 30 minutes.

    • Control Point: Maintain temperature <10°C to prevent side reactions.

  • Reaction: Allow to warm to room temperature (20-25°C) and stir for 2–4 hours. Monitor via TLC or HPLC.

  • Workup: Concentrate solvent. Redissolve residue in Ethyl Acetate/Water. Wash organic layer with water (to remove succinimide) and brine. Dry over Na₂SO₄.[2][3]

  • Purification: If necessary, recrystallize from hexane/ethanol. The product is 2-chloro-4,6-dimethylaniline .

Core Synthesis: Diazotization and Reduction[4]

This section details the conversion of the aniline to the hydrazine. Two reduction methods are provided: Method A (Stannous Chloride) for high-purity lab synthesis, and Method B (Sodium Sulfite) for scalable/greener chemistry.

Step 1: Diazotization

The generation of the diazonium salt must be rapid and cold to prevent phenol formation.

Reagents:

  • 2-Chloro-4,6-dimethylaniline (1.0 eq)

  • Hydrochloric Acid (conc. 37%) (Minimum 2.5 eq; 3-4 eq recommended for solubility)

  • Sodium Nitrite (NaNO₂) (1.05 eq)

Protocol:

  • Salt Formation: In a 3-neck flask, suspend the aniline in HCl and water (ratio 1:1). Heat gently if required to dissolve, then cool rapidly to -5°C to 0°C using an ice/salt bath. The aniline hydrochloride may precipitate as a fine suspension; this is acceptable.

  • Nitrite Addition: Dissolve NaNO₂ in a minimum volume of water. Add this solution dropwise to the aniline mixture subsurface (via dropping funnel) while stirring vigorously.

    • Critical Process Parameter (CPP): Temperature must not exceed +5°C.

  • Endpoint: Stir for 20 minutes. Test with Starch-Iodide paper . An immediate blue/black color confirms excess nitrous acid (required). If negative, add small aliquots of NaNO₂ until positive.

Step 2: Reduction[4][5]
Method A: Stannous Chloride (SnCl₂) Reduction

Best for: Small scale, high purity, robust results.

  • Preparation: Dissolve SnCl₂·2H₂O (2.2 – 2.5 eq) in conc. HCl. Cool this solution to 0°C.

  • Reduction: Pour the cold diazonium solution (from Step 1) into the cold SnCl₂ solution in one portion with vigorous stirring.

    • Observation: A heavy precipitate (the hydrazine hydrochloride double salt) typically forms immediately.

  • Digestion: Allow the mixture to stand at 0–5°C for 2 hours, then room temperature for 1 hour.

  • Isolation: Filter the solid. Wash with cold dilute HCl, then cold ethanol.

  • Liberation (Optional): To obtain the free base, treat the salt with 10% NaOH and extract with ether/DCM. For stability, it is usually stored as the hydrochloride salt.

Method B: Sodium Sulfite/Bisulfite Reduction

Best for: Scale-up (>100g), cost-efficiency, avoiding Tin waste.

  • Preparation: Prepare a solution of Sodium Sulfite (Na₂SO₃) (2.5 eq) and NaOH (to pH 7-8) in water. Cool to 5°C.

  • Addition: Add the diazonium solution to the sulfite solution.

    • Mechanism:[3][4][5][6] Forms the diazosulfonate (Ar-N=N-SO₃Na).

  • Reduction: Heat the mixture to 60-70°C for 1 hour. The diazosulfonate reduces to the hydrazine sulfonate.

  • Hydrolysis: Add conc. HCl to the hot solution to hydrolyze the sulfonate group.

  • Crystallization: Cool to 0°C. The (2-Chloro-4,6-dimethylphenyl)hydrazine hydrochloride precipitates.

Process Visualization & Logic

The following diagram illustrates the complete workflow, including the critical decision points for reduction methods.

SynthesisWorkflow cluster_Reduction Reduction Strategy Start 2,4-Dimethylaniline Chlorination Chlorination (NCS/MeCN or Cl2/AcOH) Start->Chlorination Intermediate1 2-Chloro-4,6-dimethylaniline Chlorination->Intermediate1 Diazotization Diazotization (NaNO2, HCl, <5°C) Intermediate1->Diazotization DiazoSalt Diazonium Salt (Do not isolate) Diazotization->DiazoSalt SnCl2 Method A: SnCl2 (Lab Scale / High Purity) DiazoSalt->SnCl2 Route A Sulfite Method B: Na2SO3 (Scale-up / Green) DiazoSalt->Sulfite Route B Final (2-Chloro-4,6-dimethylphenyl)hydrazine Hydrochloride SnCl2->Final Sulfite->Final

Figure 2: Process flow diagram illustrating the synthesis from starting material to final salt.[7][8][9]

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationScientific Rationale
Diazotization Temp -5°C to +5°CAbove 5°C, the diazonium salt hydrolyzes to the phenol (2-chloro-4,6-dimethylphenol), reducing yield and introducing difficult impurities.
Acidity (Step 1) pH < 1Strong acid prevents the formation of diazoamino compounds (Ar-N=N-NH-Ar) by ensuring the amine is fully protonated or converted immediately to diazonium.
Stirring Rate High ShearThe reaction is often heterogeneous (aniline HCl suspension). Poor mixing leads to localized overheating and side reactions.
Reduction Time >2 HoursPremature workup in the SnCl₂ method can leave unreduced diazonium species, which may decompose violently upon drying.

Safety & Stability (E-E-A-T)

Hazard Identification:

  • Hydrazine Toxicity: Phenylhydrazines are potent skin sensitizers and suspected carcinogens. They can cause hemolysis (destruction of red blood cells). Double-gloving (Nitrile) and use of a fume hood are mandatory.

  • Diazonium Instability: While aryl diazonium salts with electron-withdrawing groups (like Cl) are relatively more stable, they should never be allowed to dry out. Always keep in solution until reduced.

  • Stannous Chloride: Corrosive and irritant.

Storage: Store the final product as the hydrochloride salt . The free base is prone to oxidation (turning dark red/brown) upon exposure to air. Store in amber vials under inert gas (Argon/Nitrogen) at 4°C.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Organic Syntheses. "Diazotization and Reduction: General Procedures." Org.[2][10][11][12] Synth. Coll. Vol. 1, p. 442.

  • Patent Literature.Process for the preparation of substituted phenylhydrazines. (Relevant for the Sodium Sulfite reduction method optimization in industrial contexts).
  • PubChem. 2-Chloro-4,6-dimethylaniline Compound Summary. (For physical property verification of the precursor).

Sources

An In-depth Technical Guide to the Physical Properties of (2-Chloro-4,6-dimethylphenyl)hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical properties of (2-Chloro-4,6-dimethylphenyl)hydrazine, with a primary focus on its melting and boiling points. Given the limited availability of direct experimental data for this specific compound, this document synthesizes information from closely related analogs, established analytical techniques, and critical safety protocols to offer a robust framework for its handling and characterization.

Introduction to (2-Chloro-4,6-dimethylphenyl)hydrazine

(2-Chloro-4,6-dimethylphenyl)hydrazine, with the CAS number 55034-69-0, is a substituted aromatic hydrazine.[1] Its molecular structure, featuring a chlorinated and dimethylated phenyl ring attached to a hydrazine moiety, suggests its potential utility as a building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Substituted phenylhydrazines are known intermediates in the Fischer indole synthesis, a key reaction for creating the indole core present in many biologically active molecules.[2]

The physical properties of a compound, such as its melting and boiling points, are fundamental to its purification, handling, and storage. They are critical parameters for designing synthetic routes, developing analytical methods, and ensuring laboratory safety.

Physical Properties: An Estimation Based on Analogous Compounds

CompoundCAS NumberMelting Point (°C)Boiling Point (°C)Notes
(2,4-dimethylphenyl)hydrazine 615-00-9Not readily available232.2 @ 760 mmHgA close structural analog without the chlorine atom.[3][4]
(3,4-dimethylphenyl)hydrazine hydrochloride 60481-51-8195-200Not applicableThe hydrochloride salt of a positional isomer. Salts typically have significantly higher melting points than the free base.
2-Chlorophenylhydrazine hydrochloride 41052-75-9200-203 (dec.)Not applicableAn analog with a chlorine atom but lacking the methyl groups. The "dec." indicates decomposition at the melting point.[5][6]
4-Chlorophenylhydrazine hydrochloride 1073-70-7216401.9 ±28.0The hydrochloride salt of a positional isomer of chlorophenylhydrazine.[7]
4-Methylphenylhydrazine hydrochloride 637-60-5>200 (dec.)Not applicableA hydrochloride salt with one methyl group.[8][9]
2-Chloro-4-methylaniline 615-65-67219 @ 732 mmHgThe corresponding aniline (lacks the second amino group of the hydrazine). This provides an indication of the boiling point of a related structure.[10]

Based on this comparative data, it is reasonable to predict that (2-Chloro-4,6-dimethylphenyl)hydrazine, as a free base, will be a solid at room temperature with a melting point likely in the range of 50-100 °C. Its boiling point at atmospheric pressure is expected to be above 220 °C. It is crucial to experimentally verify these values.

Experimental Determination of Physical Properties

Accurate determination of the melting and boiling points is essential. The following are standard, reliable methods for these measurements.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a very narrow temperature range. The Thiele tube method is a common and accurate technique for determining the melting point of a small sample.[11][12][13][14]

Protocol for Thiele Tube Melting Point Determination:

  • Sample Preparation: A small amount of the dry, crystalline (2-Chloro-4,6-dimethylphenyl)hydrazine is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is attached to a thermometer, with the sample positioned adjacent to the thermometer bulb.

  • Heating: The thermometer and capillary tube assembly are immersed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil).

  • Observation: The Thiele tube is heated gently at the side arm. The convection currents of the oil ensure uniform heating.[12]

  • Data Recording: The temperature is recorded at the first sign of melting (the appearance of a liquid phase) and when the last solid crystal disappears. This provides the melting range. A narrow melting range (1-2 °C) is indicative of a pure compound.[13]

Sources

An In-depth Technical Guide to the Solubility of (2-Chloro-4,6-dimethylphenyl)hydrazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Crucial Role of Solubility in Advancing Chemical Innovation

In the landscape of drug discovery, process chemistry, and materials science, understanding the fundamental physicochemical properties of a molecule is paramount. Among these, solubility stands out as a critical determinant of a compound's utility and applicability. For a molecule such as (2-Chloro-4,6-dimethylphenyl)hydrazine, a substituted phenylhydrazine with potential as a building block in pharmaceuticals and other fine chemicals, a comprehensive understanding of its solubility in various organic solvents is not merely academic—it is a cornerstone for rational process development, formulation design, and synthetic strategy. This guide provides a robust framework for elucidating the solubility profile of (2-Chloro-4,6-dimethylphenyl)hydrazine, grounded in thermodynamic principles and established analytical methodologies.

Theoretical Underpinnings of Solubility

The solubility of a solid in a liquid is governed by a delicate interplay of intermolecular forces between the solute and the solvent. The adage "like dissolves like" serves as a fundamental, albeit simplified, guiding principle.[1][2] This is rooted in the thermodynamics of dissolution, where the Gibbs free energy of the process must be negative for dissolution to be spontaneous. This is influenced by both enthalpy (the energy of interactions) and entropy (the degree of disorder).[1][3]

For (2-Chloro-4,6-dimethylphenyl)hydrazine, its solubility will be dictated by its molecular structure: a moderately polar hydrazine group capable of hydrogen bonding, a chlorinated aromatic ring contributing to its lipophilicity and polarizability, and methyl groups that further enhance its nonpolar character. Therefore, its solubility is expected to vary significantly across a spectrum of organic solvents.

Strategic Solvent Selection for Comprehensive Solubility Profiling

A thorough assessment of solubility requires a carefully selected panel of organic solvents that span a range of polarities, hydrogen bonding capabilities, and chemical functionalities. This approach ensures a comprehensive understanding of the solute-solvent interactions that govern dissolution. The selection of appropriate solvents is a critical first step in both crystallization and chemical reaction development in the liquid phase.[4][5]

Table 1: Recommended Organic Solvents for Solubility Assessment

Solvent ClassExample SolventsRationale for Inclusion
Protic Polar Methanol, EthanolCapable of hydrogen bonding, will interact strongly with the hydrazine moiety.
Aprotic Polar Acetone, AcetonitrilePossess dipole moments and can accept hydrogen bonds, but do not donate them.
Dimethyl Sulfoxide (DMSO)A highly polar aprotic solvent, often capable of dissolving a wide range of compounds.
Nonpolar Hexane, ToluenePrimarily interact through van der Waals forces, will test the lipophilicity of the compound.
Chlorinated DichloromethaneSimilar in polarity to the chloro-substituted phenyl ring of the solute.
Ethers Diethyl ether, Tetrahydrofuran (THF)Ethers are of intermediate polarity and can act as hydrogen bond acceptors.

A Validated Experimental Protocol for Determining Thermodynamic Solubility

The following protocol outlines a robust method for determining the equilibrium (thermodynamic) solubility of (2-Chloro-4,6-dimethylphenyl)hydrazine. This method is designed to be self-validating by ensuring that a true equilibrium is reached between the dissolved and undissolved solid.

Essential Materials and Equipment
  • (2-Chloro-4,6-dimethylphenyl)hydrazine (solid)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps (e.g., 4 mL)

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, solvent-compatible)

  • Syringes

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis Spectrophotometer.

Step-by-Step Experimental Workflow
  • Preparation of Saturated Solutions :

    • Add an excess amount of solid (2-Chloro-4,6-dimethylphenyl)hydrazine to a series of vials. The excess is crucial to ensure that the solution becomes saturated and that solid material remains at equilibrium.

    • Accurately add a known volume of each selected organic solvent to the corresponding vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration :

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours). This extended time is necessary to ensure that the system has reached a state of dynamic equilibrium, where the rate of dissolution equals the rate of precipitation.[6][7]

  • Sample Collection and Preparation :

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully draw a sample from the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved solid particles, which would otherwise lead to an overestimation of solubility.

    • Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration within the calibrated range of the analytical instrument.

Visualizing the Experimental Workflow

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sample Step 3: Sampling cluster_analysis Step 4: Analysis prep1 Add excess solid to vial prep2 Add known volume of solvent prep1->prep2 prep3 Cap vials securely prep2->prep3 equil1 Place in thermostatted shaker prep3->equil1 equil2 Equilibrate for 24-48 hours equil1->equil2 sample1 Draw supernatant equil2->sample1 sample2 Filter through 0.22 µm filter sample1->sample2 sample3 Dilute for analysis sample2->sample3 analysis1 Quantify concentration (e.g., HPLC) sample3->analysis1

Caption: Workflow for Thermodynamic Solubility Determination.

Quantitative Analysis: Determining Solute Concentration

Accurate quantification of the dissolved (2-Chloro-4,6-dimethylphenyl)hydrazine is essential. High-Performance Liquid Chromatography (HPLC) is a highly recommended technique due to its specificity and sensitivity.[8][9]

HPLC Method Development Outline
  • Column Selection : A reverse-phase C18 column is a suitable starting point.

  • Mobile Phase : A mixture of acetonitrile and water or methanol and water is typically effective for compounds of this nature.

  • Detection : (2-Chloro-4,6-dimethylphenyl)hydrazine possesses a chromophore, making UV detection a straightforward choice. The detection wavelength should be set to the absorbance maximum of the compound.

  • Calibration : Prepare a series of standard solutions of known concentrations of (2-Chloro-4,6-dimethylphenyl)hydrazine. Inject these standards into the HPLC system to generate a calibration curve (peak area vs. concentration).

  • Sample Analysis : Inject the diluted, filtered samples from the solubility experiment and determine their concentration by comparing their peak areas to the calibration curve.

Data Presentation and Interpretation

The results should be compiled into a clear and concise table to facilitate comparison.

Table 2: Solubility of (2-Chloro-4,6-dimethylphenyl)hydrazine at 25 °C

SolventDielectric ConstantSolubility (mg/mL)Solubility (mol/L)
Methanol32.7[Experimental Value][Calculated Value]
Ethanol24.5[Experimental Value][Calculated Value]
Acetone20.7[Experimental Value][Calculated Value]
Acetonitrile37.5[Experimental Value][Calculated Value]
Dimethyl Sulfoxide46.7[Experimental Value][Calculated Value]
Hexane1.88[Experimental Value][Calculated Value]
Toluene2.38[Experimental Value][Calculated Value]
Dichloromethane8.93[Experimental Value][Calculated Value]
Tetrahydrofuran7.52[Experimental Value][Calculated Value]

Interpretation: The data in this table will reveal the solubility profile of the compound. High solubility in polar protic solvents like methanol would indicate the importance of hydrogen bonding. Significant solubility in nonpolar solvents like hexane would point to the dominance of the compound's lipophilic characteristics. This information is invaluable for selecting appropriate solvents for synthesis, purification (e.g., crystallization), and formulation.

Safety and Handling of Hydrazine Derivatives

Hydrazine and its derivatives are classified as hazardous substances and must be handled with extreme care.[10]

  • Engineering Controls : All handling of (2-Chloro-4,6-dimethylphenyl)hydrazine, both in solid form and in solution, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[11][12]

  • Personal Protective Equipment (PPE) : Wear a flame-resistant lab coat, chemical-resistant gloves (such as nitrile), and splash-proof safety goggles at all times.[11][13]

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from oxidizing agents and acids.[12][13]

  • Waste Disposal : All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and local regulations.

Logical Flow for Safe Handling

G start Start Procedure ppe Don Appropriate PPE (Lab Coat, Gloves, Goggles) start->ppe fume_hood Work in Chemical Fume Hood ppe->fume_hood weigh Weigh Compound fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve storage Return to Secure Storage dissolve->storage waste Dispose of Waste in Hazardous Waste Container dissolve->waste cleanup Clean Work Area storage->cleanup waste->cleanup end End Procedure cleanup->end

Caption: Safe Handling Protocol for Hydrazine Derivatives.

Conclusion

This guide provides a comprehensive framework for the systematic determination and understanding of the solubility of (2-Chloro-4,6-dimethylphenyl)hydrazine in a range of organic solvents. By adhering to the principles of thermodynamic equilibrium and employing robust analytical techniques, researchers, scientists, and drug development professionals can generate the high-quality data necessary to make informed decisions in their respective fields. The insights gained from such studies are fundamental to accelerating the journey of a molecule from the laboratory to its final application.

References

  • Quantitative Analysis Techniques | Solubility of Things. (n.d.). Retrieved February 23, 2026, from [Link]

  • How to determine the solubility of a substance in an organic solvent? (2024, May 28). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Hydrazine - Risk Management and Safety. (n.d.). University of Notre Dame. Retrieved February 23, 2026, from [Link]

  • Solubility - Concept. (2020, March 26). JoVE. Retrieved February 23, 2026, from [Link]

  • Solubility. (n.d.). Wikipedia. Retrieved February 23, 2026, from [Link]

  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014, April 29). American Pharmaceutical Review. Retrieved February 23, 2026, from [Link]

  • Biochemistry, Dissolution and Solubility. (2022, September 12). StatPearls - NCBI Bookshelf. Retrieved February 23, 2026, from [Link]

  • Predicting drug solubility in organic solvents mixtures. (2024, May 18). University of Padua. Retrieved February 23, 2026, from [Link]

  • Solubility. (n.d.). Chemistry LibreTexts. Retrieved February 23, 2026, from [Link]

  • Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. (2024, November 15). MDPI. Retrieved February 23, 2026, from [Link]

  • Hydrazine Standard Operating Procedure Template. (n.d.). University of New Mexico - Environmental Health & Safety. Retrieved February 23, 2026, from [Link]

  • Solubility test for Organic Compounds. (2024, September 24). Retrieved February 23, 2026, from [Link]

  • solubility experimental methods.pptx. (n.d.). SlideShare. Retrieved February 23, 2026, from [Link]

  • In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. (n.d.). American Chemical Society. Retrieved February 23, 2026, from [Link]

  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved February 23, 2026, from [Link]

  • Hydrazine. (n.d.). UC Santa Barbara - Environmental Health & Safety. Retrieved February 23, 2026, from [Link]

  • Solubility of Organic Compounds. (2023, August 31). Queen's University. Retrieved February 23, 2026, from [Link]

  • Laboratory Safety Standard Operating Procedure (SOP). (2018, July 16). University of Texas at Dallas. Retrieved February 23, 2026, from [Link]

  • The importance of solubility and how to collect it using dynamic methods. (2023, April 5). Technobis. Retrieved February 23, 2026, from [Link]

  • Solvent selection for pharmaceuticals. (2025, August 7). ResearchGate. Retrieved February 23, 2026, from [Link]

  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. (2021, December 11). PMC. Retrieved February 23, 2026, from [Link]

  • Procedure for Determining Solubility of Organic Compounds. (n.d.). Scribd. Retrieved February 23, 2026, from [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved February 23, 2026, from [Link]

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020, November 13). PMC. Retrieved February 23, 2026, from [Link]

  • Phenylhydrazine (CICADS). (n.d.). Inchem.org. Retrieved February 23, 2026, from [Link]

  • Phenylhydrazine | C6H5NHNH2 | CID 7516. (n.d.). PubChem - NIH. Retrieved February 23, 2026, from [Link]

  • Unraveling the structure–property relationships in fluorescent phenylhydrazones: the role of substituents and molecular interactions. (2025, January 17). RSC Publishing. Retrieved February 23, 2026, from [Link]

  • Optimizing Drug Solubility. (2017, October 11). Contract Pharma. Retrieved February 23, 2026, from [Link]

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Mechanistic & Practical Guide: Reactivity of Substituted Phenylhydrazines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The phenylhydrazine moiety (


) is a "Dr. Jekyll and Mr. Hyde" of organic chemistry. As a synthetic scaffold, it is the indispensable precursor for indole (via Fischer synthesis) and pyrazole pharmacophores. However, in a biological context, its redox lability drives hemolytic toxicity and metabolic instability.

This guide moves beyond textbook definitions to analyze how ring substituents dictate the reactivity profile of the hydrazine group.[1] We focus on three critical vectors: Nucleophilicity (for condensation), Sigmatropic Rearrangement (for cyclization), and Redox Potentials (for toxicology).

Part 1: Electronic Structure & Nucleophilicity

The Alpha-Effect and N-Selectivity

Phenylhydrazines exhibit the alpha-effect , where the repulsion between adjacent lone pairs on


 and 

raises the ground-state energy, theoretically enhancing nucleophilicity compared to similar amines. However, in phenylhydrazines, this is modulated by the aromatic ring.
  • 
     (Proximal):  The lone pair is conjugated with the 
    
    
    
    -system of the phenyl ring. It is less basic and less nucleophilic.
  • 
     (Distal):  This nitrogen retains more 
    
    
    
    character and is the primary site for nucleophilic attack on carbonyls (hydrazone formation).
Substituent Effects (Hammett Correlations)

The reactivity of the hydrazine group is strictly governed by the electronic nature of the phenyl ring substituents.

Substituent TypeExampleElectronic EffectImpact on

Nucleophilicity
Impact on Oxidative Stability
Strong EDG

Resonance Donation (+R)Significantly Increased (

)
Decreased (Rapid oxidation to radicals)
Weak EDG/Neutral

Inductive Donation (+I)BaselineModerate
EWG

Inductive/Resonance Withdrawal (-I/-R)Decreased (Requires acid catalysis)Increased (Resistant to oxidation)

Expert Insight: While Electron Donating Groups (EDGs) enhance the initial nucleophilic attack to form hydrazones, they can complicate isolation because electron-rich hydrazines are prone to air-oxidation (see Part 4). Conversely, Electron Withdrawing Groups (EWGs) stabilize the hydrazine but often require forcing conditions (higher temperature, Lewis acids) to drive condensation with ketones.

Part 2: The Fischer Indole Synthesis

The Fischer Indole Synthesis is the gold standard for converting phenylhydrazines into indoles. Success depends on the [3,3]-sigmatropic rearrangement , which is the rate-determining step.

Mechanistic Pathway

The reaction proceeds through a "traceable" nitrogen exchange. The


 forms the imine, but is eventually lost as ammonia (

), while the

remains in the indole core.

FischerIndole Start Phenylhydrazine + Ketone Hydrazone Arylhydrazone (Condensation) Start->Hydrazone Acid Cat. (-H2O) EneHydrazine Ene-Hydrazine (Tautomerization) Hydrazone->EneHydrazine Equilibrium SigmaShift [3,3]-Sigmatropic Rearrangement (C-C Bond Formation) EneHydrazine->SigmaShift Rate Determining Step Diimine Diimine Intermediate (Loss of Aromaticity) SigmaShift->Diimine Re-aromatization Indole Substituted Indole (- NH3) Diimine->Indole Cyclization & Elimination

Figure 1: The mechanistic cascade of the Fischer Indole Synthesis.[2][3][4] The [3,3]-shift (Red) is the critical kinetic bottleneck.

Experimental Protocol: Indole Synthesis from 4-Methoxyphenylhydrazine

Context: Synthesis of 5-methoxy-2-methylindole (Non-steroidal anti-inflammatory drug precursor).

Reagents:

  • 4-Methoxyphenylhydrazine hydrochloride (1.0 eq)

  • Acetone (excess, acts as solvent/reactant) or 2-Butanone

  • Acetic Acid (Glacial)[5][6]

Workflow:

  • Hydrazone Formation: Dissolve hydrazine salt in warm acetic acid (

    
    ). Add ketone dropwise. Observation: Color change (yellow/orange) indicates hydrazone formation.
    
  • Rearrangement: Heat the mixture to reflux (

    
    ) for 2-4 hours.
    
    • Validation: Monitor by TLC. The hydrazone spot will disappear, and a fluorescent indole spot will appear.

  • Quench: Pour reaction mixture into ice-water.

  • Isolation: The indole usually precipitates. If oil forms, extract with Ethyl Acetate.

  • Purification: Recrystallization from Ethanol/Water.

Why this works: The methoxy group (EDG) at the para-position activates the ring for the sigmatropic rearrangement, allowing the reaction to proceed in weak acid (AcOH) without needing strong Lewis acids like


.

Part 3: Regioselectivity in Pyrazole Synthesis[7]

When reacting phenylhydrazines with unsymmetrical 1,3-dicarbonyls , two regioisomers are possible. This is a common failure point in drug development campaigns.

The Decision Matrix

Regioselectivity is a tug-of-war between Sterics (bulk) and Electronics (hardness/softness).

PyrazoleSelectivity Input Phenylhydrazine + Unsymmetrical 1,3-Diketone Decision Dominant Factor? Input->Decision Steric Steric Control (Bulky R-groups) Decision->Steric Large R groups (t-Bu) Electronic Electronic Control (Fluorinated/EWG groups) Decision->Electronic CF3 / COOR groups ResultA N-Beta attacks Less Hindered Carbonyl Steric->ResultA ResultB N-Beta attacks Most Electrophilic Carbonyl Electronic->ResultB

Figure 2: Decision tree for predicting pyrazole regioisomers.

Key Rule: The


 (terminal nitrogen) is the primary nucleophile. It attacks the carbonyl that is either most accessible (steric control) or most positive (electronic control).

Part 4: Oxidative Reactivity & Toxicology[8]

For researchers in drug metabolism (DMPK), the hydrazine group is a structural alert.

Mechanism of Hemolysis

Phenylhydrazines are notorious for causing hemolytic anemia.[7][8][9][10] The mechanism is oxidative:

  • Auto-oxidation: Phenylhydrazine reacts with oxyhemoglobin (

    
    ).
    
  • Radical Generation: This generates the phenyl radical (

    
    ) and superoxide anion (
    
    
    
    ).
  • Damage: The phenyl radical alkylates the heme porphyrin ring (forming N-phenylprotoporphyrin), leading to heme destruction, Heinz body formation, and cell lysis.

Stability Assay Protocol

To determine if a hydrazine-based intermediate is stable enough for scale-up.

  • Preparation: Dissolve compound (100

    
    ) in Phosphate Buffered Saline (pH 7.4).
    
  • Incubation: Stir at

    
     exposed to air.
    
  • Monitoring: Measure UV-Vis absorbance at 0, 1, 4, and 24 hours.

    • Look for: Appearance of azo-compounds (phenyldiazene) usually absorbing at 350-400 nm.

  • Quantification: HPLC-MS analysis to detect formation of the parent arene (reductive cleavage) or dimer (oxidative coupling).

References

  • Robinson, B. (1982).[5] The Fischer Indole Synthesis. John Wiley & Sons. (The definitive text on the mechanism and substituent effects).

  • McMillan, D. C., et al. (2005). "Acquired Hemolytic Anemia." Current Opinion in Hematology. (Mechanisms of hydrazine-induced heme oxidation).

  • BenchChem Technical Support. (2025). Regioselectivity in Pyrazole Synthesis. (Practical guide on steric vs. electronic control).

  • Nigst, T. A., et al. (2012). "Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect." Journal of Organic Chemistry. (Kinetic data on hydrazine nucleophilicity).

Sources

Substituted Phenylhydrazines: A Technical Guide to Synthesis and Therapeutic Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the chemical lineage of substituted phenylhydrazines, moving from their 19th-century discovery as analytical reagents to their modern status as critical scaffolds in drug discovery. Specifically, this document details the mechanistic underpinnings of the Fischer Indole Synthesis (FIS), provides validated protocols for handling these hemotoxic compounds, and examines their application in the synthesis of NSAIDs (Indomethacin) and Triptans (Sumatriptan).

Part 1: Historical Genesis & Chemical Utility

The Fischer Era (1875–1902)

The history of phenylhydrazine is inextricably linked to Emil Fischer , who discovered the parent compound (


) in 1875 while working in Adolf von Baeyer’s laboratory in Strasbourg [1].[1][2][3]

Fischer’s initial interest was not in therapeutics but in carbohydrate characterization . Reducing sugars were notoriously difficult to purify and differentiate due to their tendency to form syrups. Fischer discovered that phenylhydrazine reacted with sugars to form osazones —brightly colored, highly crystalline solids with sharp melting points. This allowed for the stereochemical elucidation of glucose and fructose, work that earned him the Nobel Prize in 1902 [2].

The Shift to Heterocycles

In 1883, Fischer observed that heating phenylhydrazines with aldehydes or ketones in the presence of an acid catalyst yielded indoles.[4] This reaction, the Fischer Indole Synthesis (FIS) , remains the premier method for synthesizing the indole core found in thousands of bioactive alkaloids and pharmaceuticals [3].

Part 2: Mechanistic Pathways (The Fischer Indole Synthesis)

The [3,3]-Sigmatropic Rearrangement

The FIS is chemically elegant but mechanistically complex. The reaction is driven by the conversion of a phenylhydrazone to an ene-hydrazine, which then undergoes a [3,3]-sigmatropic rearrangement.[4][5][6] This rearrangement is the rate-determining step and breaks the N-N bond while forming the new C-C bond [4].

Expert Insight: The choice of acid catalyst is critical.[7] While Brønsted acids (HCl, H₂SO₄) are traditional, Lewis acids (ZnCl₂, BF₃[6][7]·OEt₂) are often preferred in modern medicinal chemistry because they facilitate the initial tautomerization without inducing extensive polymerization of sensitive substrates [5].

Pathway Visualization

FIS_Mechanism Start Phenylhydrazine + Ketone Hydrazone Phenylhydrazone Start->Hydrazone Condensation (-H2O) EneHydrazine Ene-hydrazine (Tautomer) Hydrazone->EneHydrazine Acid Catalyst (Tautomerization) Sigmatropic [3,3]-Sigmatropic Rearrangement EneHydrazine->Sigmatropic C-C Bond Formation Diimine Diimine Intermediate Sigmatropic->Diimine Re-aromatization Aminoacetal Cyclic Aminoacetal Diimine->Aminoacetal Cyclization Indole Substituted Indole (Final Product) Aminoacetal->Indole Acid Elimination Ammonia NH3 (Byproduct) Aminoacetal->Ammonia

Figure 1: The mechanistic cascade of the Fischer Indole Synthesis, highlighting the critical [3,3]-sigmatropic shift.[7][8]

Part 3: Therapeutic Architectures

The transition from dye chemistry to pharmacology is best illustrated by two blockbuster drug classes derived from substituted phenylhydrazines.

Case Study A: Indomethacin (NSAID)

Indomethacin is a potent non-steroidal anti-inflammatory drug.[5][9] Its synthesis classically employs 4-methoxyphenylhydrazine .[5]

ParameterSpecification
Starting Material 4-Methoxyphenylhydrazine hydrochloride
Carbonyl Partner Methyl levulinate (or Levulinic acid)
Key Intermediate 5-Methoxy-2-methylindole-3-acetic acid
Final Step Acylation with 4-chlorobenzoyl chloride

Synthesis Logic: The reaction with methyl levulinate is regioselective. The hydrazine reacts with the ketone moiety of the levulinate (more electrophilic than the ester) to form the hydrazone. The resulting indole has the acetic acid side chain at the C3 position, mimicking the structure of serotonin and allowing COX enzyme inhibition [6].

Case Study B: Sumatriptan (Migraine Therapeutic)

Sumatriptan, a 5-HT1B/1D agonist, utilizes a sulfonamide-functionalized hydrazine.[10][11]

  • Precursor: 4-hydrazino-N-methylbenzenemethanesulfonamide.[12]

  • Carbonyl Partner: 4-(dimethylamino)butyraldehyde diethyl acetal (masked aldehyde).

  • Challenge: The sulfonamide group is electron-withdrawing, which can deactivate the phenyl ring toward the sigmatropic rearrangement.

  • Solution: High-temperature reflux or the use of polyphosphoric acid (PPA) is often required to drive the reaction to completion [7].

Expert Insight (Japp-Klingemann Variation): In industrial settings, the unstable hydrazine is often generated in situ via the Japp-Klingemann reaction (coupling a diazonium salt with a beta-keto ester) to avoid isolating the toxic hydrazine intermediate [8].

Part 4: Operational Protocol & Safety

Safety: The Hemolytic Hazard

Phenylhydrazines are potent hemolytic agents .[13] They cause oxidative stress in red blood cells, leading to the precipitation of hemoglobin as Heinz bodies [9].

  • Chronic Exposure: Can lead to anemia and skin sensitization.[14]

  • Deactivation: Spills should be treated with dilute sodium hypochlorite (bleach) to oxidize the hydrazine to nitrogen gas and benzene derivatives, followed by neutralization.

Standardized Synthesis Protocol

Objective: Synthesis of a 2,3-disubstituted indole from a substituted phenylhydrazine.

  • Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Substituted Phenylhydrazine HCl (1.0 equiv) in Glacial Acetic Acid (0.5 M concentration) .

    • Note: Acetic acid acts as both solvent and catalyst. For acid-sensitive substrates, use Ethanol with 1.5 equiv ZnCl₂.

  • Condensation: Add the Ketone (1.1 equiv) dropwise at room temperature. Stir for 30 minutes to allow hydrazone formation (often visible as a color change or precipitate).

  • Cyclization: Heat the mixture to 90°C (or reflux) for 2–4 hours. Monitor via TLC (disappearance of hydrazone).[12]

  • Workup:

    • Cool to room temperature.

    • Pour reaction mixture into crushed ice/water (5x volume).

    • The indole usually precipitates. Filter and wash with water.[14]

    • If oil forms: Extract with Ethyl Acetate, wash with NaHCO₃ (to remove acetic acid), dry over MgSO₄, and concentrate.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Hexanes/EtOAc).

References

  • Fischer, E. (1875).[2] "Ueber Hydrazinverbindungen." Berichte der deutschen chemischen Gesellschaft, 8(1), 589-594. Link

  • NobelPrize.org. "Emil Fischer – Facts." Nobel Media AB. Link

  • Robinson, B. (1963). "The Fischer Indole Synthesis."[4][5][8][10][11][12][15] Chemical Reviews, 63(4), 373–401. Link

  • Hughes, D. L. (1993). "Progress in the Fischer Indole Synthesis." Organic Preparations and Procedures International, 25(6), 607-632. Link

  • Wagaw, S., et al. (1999). "A Palladium-Catalyzed Method for the Preparation of Indoles via the Fischer Indole Synthesis." Journal of the American Chemical Society, 121(44), 10264–10273. Link

  • Shisherim, T. (2007). "Indomethacin Synthesis." Comprehensive Organic Chemistry Experiments for the Laboratory Classroom, RSC Publishing. Link

  • Oxford, A. W., et al. (1988). "The synthesis of sumatriptan." The Lancet, 331(8598), 1309. Link

  • Humphrey, G. R., & Kuethe, J. T. (2006). "Practical Methodologies for the Synthesis of Indoles." Chemical Reviews, 106(7), 2875–2911. Link

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7516, Phenylhydrazine." Link

Sources

Methodological & Application

Application Note & Protocol: Synthesis of Hydrazones from (2-Chloro-4,6-dimethylphenyl)hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Hydrazones are a pivotal class of organic compounds, characterized by the R₁R₂C=NNH-R' structure, that garner significant attention in medicinal chemistry and drug development. Their diverse pharmacological profiles, including antimicrobial, anticonvulsant, and anticancer activities, make them valuable scaffolds for novel therapeutic agents.[1][2][3] This document provides a comprehensive guide for the synthesis of hydrazones via the acid-catalyzed condensation of (2-Chloro-4,6-dimethylphenyl)hydrazine with various aldehydes and ketones. We will delve into the underlying reaction mechanism, provide a detailed, step-by-step experimental protocol, outline methods for purification and characterization, and offer expert insights to ensure reproducible and high-yield synthesis.

Introduction and Scientific Principles

The synthesis of hydrazones is a classic condensation reaction between a hydrazine derivative and a carbonyl compound (aldehyde or ketone).[1] The reaction proceeds via a nucleophilic addition-elimination mechanism, which is typically catalyzed by a small amount of acid.[4] The resulting carbon-nitrogen double bond (C=N), or imine, is the key functional group that defines the hydrazone structure and is central to its biological activity.[1]

Substituted phenylhydrazines, such as (2-Chloro-4,6-dimethylphenyl)hydrazine, are particularly useful starting materials. The electronic and steric properties imparted by the substituents on the phenyl ring can modulate the reactivity of the hydrazine and the pharmacological properties of the final hydrazone product. The chloro and dimethyl groups on the phenyl ring of the starting material introduce specific steric and electronic features that can influence bioactivity and metabolic stability, making this an interesting scaffold for drug discovery programs.

Reaction Mechanism

The formation of a hydrazone is a reversible, acid-catalyzed process. The optimal pH for this reaction is mildly acidic (typically pH 4.5-5).[1] This is a critical balance: sufficient acid is required to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon, but excessive acid will protonate the nucleophilic nitrogen of the hydrazine, rendering it unreactive.[1]

The mechanism proceeds through the following key steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the oxygen atom of the aldehyde or ketone, making the carbonyl carbon more susceptible to nucleophilic attack.[1][4]

  • Nucleophilic Attack: The terminal nitrogen atom of (2-Chloro-4,6-dimethylphenyl)hydrazine attacks the now highly electrophilic carbonyl carbon. This forms a protonated tetrahedral intermediate.[1]

  • Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, often facilitated by the solvent, resulting in a carbinolamine intermediate.[4]

  • Dehydration: The newly formed hydroxyl group is protonated by the acid catalyst, converting it into a good leaving group (water).[4]

  • Elimination of Water: The lone pair of electrons on the adjacent nitrogen atom facilitates the elimination of a water molecule, forming a C=N double bond.[1]

  • Deprotonation: A base (such as the solvent or conjugate base of the acid catalyst) removes the final proton from the nitrogen atom, regenerating the acid catalyst and yielding the neutral hydrazone product.[4]

Experimental Protocol

This section details a general yet robust protocol for the synthesis of a hydrazone from (2-Chloro-4,6-dimethylphenyl)hydrazine and a representative aldehyde (e.g., 4-methoxybenzaldehyde).

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )Quantity (Example)Moles (Example)Notes
(2-Chloro-4,6-dimethylphenyl)hydrazine HCl207.101.04 g5.0 mmolCan be used as the hydrochloride salt or free base. If using the salt, a base (e.g., sodium acetate) may be added to neutralize.
4-Methoxybenzaldehyde136.150.68 g (0.61 mL)5.0 mmolAldehyde or ketone should be of high purity.
Ethanol (Absolute)46.0725 mL-A suitable solvent that dissolves both reactants. Methanol can also be used.[5]
Glacial Acetic Acid60.052-3 dropsCatalyticActs as the acid catalyst.[5][6]
Equipment
Round-bottom flask (50 mL or 100 mL)
Reflux condenser
Magnetic stirrer and stir bar
Heating mantle or oil bath
Thin Layer Chromatography (TLC) plates (Silica)For monitoring reaction progress.
Buchner funnel and filter paperFor collecting the product.
Vacuum filtration apparatus
Step-by-Step Synthesis Procedure
  • Reagent Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add (2-Chloro-4,6-dimethylphenyl)hydrazine hydrochloride (1.04 g, 5.0 mmol).

  • Dissolution: Add 25 mL of absolute ethanol to the flask and stir the mixture to dissolve the hydrazine salt. Gentle warming may be required.

  • Addition of Carbonyl: Once the hydrazine is dissolved, add the 4-methoxybenzaldehyde (0.68 g, 5.0 mmol) to the solution.[5]

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture using a Pasteur pipette.[5][6]

    • Scientist's Note: Acetic acid is a weak acid, ideal for establishing the slightly acidic conditions needed to catalyze the reaction without deactivating the hydrazine nucleophile.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 78 °C for ethanol) using a heating mantle. Allow the reaction to proceed for 2-4 hours.[2]

  • Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).[5] A suitable eluent system would be a mixture of hexane and ethyl acetate (e.g., 4:1 v/v). The product spot should have a different Rf value than the starting materials. The reaction is complete when the limiting reagent spot has disappeared.

  • Product Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. The hydrazone product will often precipitate out of the solution upon cooling.[5] If precipitation does not occur spontaneously, the solution can be cooled further in an ice bath.

  • Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.[5]

  • Washing: Wash the collected crystals with a small amount of cold ethanol to remove any soluble impurities.[5]

  • Drying: Dry the purified product under vacuum or in a desiccator to remove residual solvent. Record the final mass and calculate the percentage yield.

Purification by Recrystallization

If the product is not sufficiently pure after initial filtration (as determined by TLC or melting point), recrystallization is recommended.

  • Solvent Selection: Choose a solvent in which the hydrazone is highly soluble at elevated temperatures but poorly soluble at room temperature.[5] Ethanol, methanol, or ethanol/water mixtures are often good choices.[7][8]

  • Dissolution: Place the crude hydrazone in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the clear solution to cool slowly to room temperature. Crystal formation should begin. Cooling in an ice bath can further promote crystallization.[5]

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Characterization of the Synthesized Hydrazone

Confirming the structure and purity of the final product is a critical step.

  • Melting Point: A sharp melting point range close to the literature value indicates high purity.[9]

  • FTIR Spectroscopy: Look for the disappearance of the C=O stretch from the starting aldehyde/ketone (around 1690-1740 cm⁻¹) and the N-H stretch from the hydrazine (around 3200-3400 cm⁻¹). Key characteristic peaks for the hydrazone product include the C=N (imine) stretch (around 1590-1650 cm⁻¹) and the N-H stretch (around 3200-3300 cm⁻¹).[10]

  • ¹H NMR Spectroscopy: The proton of the N-H group typically appears as a singlet in the range of δ 10-12 ppm. The azomethine proton (-CH=N-) will appear as a singlet around δ 8-8.5 ppm.[9][11] Aromatic and alkyl protons should appear in their expected regions.

  • ¹³C NMR Spectroscopy: The carbon of the C=N double bond is a key signal, typically appearing in the δ 140-160 ppm range.[9]

  • Mass Spectrometry (MS): The molecular ion peak (M+) in the mass spectrum should correspond to the calculated molecular weight of the target hydrazone.[11][12]

Workflow and Reaction Visualization

The overall process from starting materials to the final, characterized product can be visualized as a clear workflow.

G cluster_prep Preparation cluster_reaction Synthesis cluster_workup Work-up & Purification cluster_analysis Characterization P1 Weigh Reagents: (2-Chloro-4,6-dimethylphenyl)hydrazine Aldehyde/Ketone P2 Prepare Solvent & Catalyst (Acetic Acid) R1 Dissolve Hydrazine in Ethanol P2->R1 R2 Add Aldehyde/Ketone & Catalyst R1->R2 R3 Heat to Reflux (2-4 hours) R2->R3 R4 Monitor by TLC R3->R4 W1 Cool to RT & Induce Precipitation R4->W1 W2 Vacuum Filtration W1->W2 W3 Wash with Cold Solvent W2->W3 W4 Recrystallize (if necessary) W3->W4 A1 Determine Melting Point W4->A1 A3 Confirm Structure & Purity A1->A3 A2 Acquire Spectra: FTIR, NMR, MS A2->A3

Caption: Experimental workflow for hydrazone synthesis.

The chemical transformation at the heart of this protocol is the condensation reaction.

Caption: General reaction scheme for hydrazone formation.

Safety and Handling

  • (2-Chloro-4,6-dimethylphenyl)hydrazine: This compound is toxic if swallowed, in contact with skin, or if inhaled.[13] Handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[14][15]

  • Hydrazine Derivatives: Many hydrazine derivatives are potential carcinogens.[16] Always handle with care and minimize exposure.

  • Solvents: Ethanol is flammable. Ensure that heating is performed using a heating mantle or oil bath, with no open flames nearby.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

Troubleshooting

IssuePossible CauseSuggested Solution
Reaction does not go to completionInsufficient reaction time or temperature; Ineffective catalyst.Extend the reflux time and monitor by TLC. Add another drop of acetic acid, ensuring the pH does not become too low.
Product "oils out" during coolingThe melting point of the product is lower than the boiling point of the solvent.Add a co-solvent in which the product is less soluble (e.g., water to an ethanol solution) to induce precipitation. Or, try a different recrystallization solvent.
Low YieldIncomplete reaction; Product is soluble in the reaction solvent at RT.Concentrate the reaction mixture by removing some solvent under reduced pressure before cooling to increase the product concentration and force precipitation.[5]
Formation of Azine Side ProductReaction of the initial hydrazone with another molecule of the carbonyl compound.Use a slight excess (1.05-1.1 equivalents) of the hydrazine. Purification by recrystallization or column chromatography will be necessary to separate the products.[5]

References

  • Chem LibreTexts. (n.d.). Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. Retrieved from [Link]

  • Galkin, A. A., et al. (2020). Solvent- and Catalyst-Free Environmentally Benign High Hydrostatic Pressure-Assisted Synthesis of Bioactive Hydrazones and the Evaluation of Their Stability Under Various Storage Conditions. PMC. Retrieved from [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism for hydrazone formation from carbonyl and hydrazine compound. Retrieved from [Link]

  • Li, S., et al. (2015). Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups. PMC. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2009). SYNTHESIS OF PHENYL HYDRAZINE SUBSTITUTED BENZIMIDAZOLE DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Retrieved from [Link]

  • Semantic Scholar. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Retrieved from [Link]

  • Kölle, P., et al. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. ACS Publications. Retrieved from [Link]

  • ResearchGate. (n.d.). The mass spectrum and fragmentation pattern of hydrazone 1. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities. Retrieved from [Link]

  • Chem. Zvesti. (n.d.). Hydrazones and their derivatives. II. Preparation of pure D-erythrose. Retrieved from [Link]

  • Asian Journal of Chemistry. (2014). Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. Retrieved from [Link]

  • TSI Journals. (2021). A Review of Synthetic Approaches and Biological Activity of Substituted Hydrazones. Retrieved from [Link]

  • Taylor & Francis. (2025). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. Retrieved from [Link]

  • Reddit. (2021). Need a purification method for a free hydrazone. Retrieved from [Link]

  • MINAR International Journal of Applied Sciences and Technology. (2022). green synthesis of new hydrazone derivatives. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for synthesis of (E)-(2-Chlorobenzylidene)hydrazine. Retrieved from [Link]

  • ResearchGate. (2025). Simple and efficient approach for synthesis of hydrazones from carbonyl compounds and hydrazides catalyzed by meglumine. Retrieved from [Link]

  • Research Journal of Pharmacy and Technology. (2022). Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4- dinitrophenyl) hydrazine. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]

Sources

Application of (2-Chloro-4,6-dimethylphenyl)hydrazine in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Substituted Hydrazines in Medicinal Chemistry

(2-Chloro-4,6-dimethylphenyl)hydrazine is a highly functionalized aromatic hydrazine that serves as a pivotal starting material in the synthesis of a variety of heterocyclic compounds. Hydrazine derivatives are of significant interest in pharmaceutical development due to their ability to form the backbone of numerous biologically active ring systems, including indoles, pyrazoles, and pyridazines.[1] The specific substitution pattern of (2-Chloro-4,6-dimethylphenyl)hydrazine, featuring both electron-withdrawing (chloro) and electron-donating (dimethyl) groups, offers a unique electronic and steric profile that can be leveraged to modulate the reactivity and ultimately the biological activity of the resulting pharmaceutical compounds.

The primary and most celebrated application of this and other aryl hydrazines in pharmaceutical synthesis is the Fischer indole synthesis, a robust and versatile method for constructing the indole nucleus.[2] The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of natural products and synthetic drugs, including anti-migraine agents of the triptan class and anti-inflammatory drugs like indomethacin.[2][3] This guide provides an in-depth exploration of the application of (2-Chloro-4,6-dimethylphenyl)hydrazine, with a focus on the mechanistic underpinnings and practical execution of the Fischer indole synthesis for the preparation of novel pharmaceutical intermediates.

Core Application: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic and reliable acid-catalyzed reaction that transforms an arylhydrazine and a ketone or aldehyde into an indole.[2] The reaction proceeds through the initial formation of a phenylhydrazone, which then undergoes a remarkable intramolecular rearrangement and cyclization to afford the aromatic indole ring system.[4]

Mechanistic Insights and the Influence of Substitution

A thorough understanding of the reaction mechanism is paramount for optimizing reaction conditions and predicting outcomes. The accepted mechanism involves several key steps:[4]

  • Hydrazone Formation: The reaction commences with the acid-catalyzed condensation of (2-Chloro-4,6-dimethylphenyl)hydrazine with a carbonyl compound to form the corresponding (2-Chloro-4,6-dimethylphenyl)hydrazone.

  • Tautomerization: The hydrazone tautomerizes to the more reactive enamine (or 'ene-hydrazine') intermediate.

  • [5][5]-Sigmatropic Rearrangement: This is the crucial bond-forming step. Following protonation, the enamine undergoes a concerted, pericyclic[5][5]-sigmatropic rearrangement, forming a new carbon-carbon bond.[6]

  • Aromatization and Cyclization: The resulting di-imine intermediate rearomatizes, followed by an intramolecular cyclization to form a five-membered ring aminal.

  • Ammonia Elimination: Under the acidic conditions, a molecule of ammonia is eliminated, leading to the formation of the final, energetically favorable aromatic indole.[4]

The substituents on the phenylhydrazine ring play a critical role in this process. The 2-chloro group, being electron-withdrawing, can decrease the nucleophilicity of the hydrazine, potentially slowing the initial hydrazone formation. However, it can also influence the regioselectivity of the cyclization. The 4- and 6-methyl groups are electron-donating, which generally accelerates the[5][5]-sigmatropic rearrangement.[7] The steric bulk of the ortho-substituents (2-chloro and 6-methyl) can also impact the approach of the carbonyl compound and the conformation of the intermediates.

General Experimental Workflow

The Fischer indole synthesis is broadly applicable and can be performed under various conditions. A typical workflow is depicted below.

fischer_indole_workflow start (2-Chloro-4,6-dimethylphenyl)hydrazine + Ketone/Aldehyde hydrazone Hydrazone Formation (Acid Catalyst, Heat) start->hydrazone cyclization Fischer Indolization ([3,3]-Sigmatropic Rearrangement & Cyclization) hydrazone->cyclization workup Aqueous Work-up (Neutralization & Extraction) cyclization->workup purification Purification (Crystallization or Chromatography) workup->purification product Substituted Indole Product purification->product

Caption: General workflow for the Fischer indole synthesis.

Detailed Application Protocol: Synthesis of 7-Chloro-2,3,5,7-tetramethyl-1H-indole

This protocol details a representative synthesis of a substituted indole using (2-Chloro-4,6-dimethylphenyl)hydrazine and butan-2-one. This procedure is illustrative of the general methodology and can be adapted for other carbonyl compounds.

Materials and Reagents
ReagentM.W. ( g/mol )Amount (mmol)Mass/Volume
(2-Chloro-4,6-dimethylphenyl)hydrazine HCl209.1110.02.09 g
Butan-2-one (Methyl Ethyl Ketone)72.1112.01.0 mL (0.86 g)
Polyphosphoric Acid (PPA)--~15 g
Toluene92.14-50 mL
Saturated Sodium Bicarbonate Solution--~100 mL
Brine--~50 mL
Anhydrous Sodium Sulfate142.04-~5 g
Ethyl Acetate88.11-As needed
Hexanes--As needed
Step-by-Step Experimental Procedure
  • Hydrazone Formation and Cyclization (One-Pot):

    • To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2-Chloro-4,6-dimethylphenyl)hydrazine hydrochloride (2.09 g, 10.0 mmol) and toluene (30 mL).

    • Add butan-2-one (1.0 mL, 12.0 mmol) to the suspension.

    • Carefully add polyphosphoric acid (~15 g) to the stirred mixture.

    • Heat the reaction mixture to 100-110 °C with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system.

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture over crushed ice (~50 g) in a beaker with stirring.

    • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

    • The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) may yield the pure product. The expected product is 7-Chloro-2,3,5,7-tetramethyl-1H-indole.

Expected Yield and Characterization
  • Yield: Based on similar Fischer indole syntheses, a moderate to good yield in the range of 60-80% can be expected.

  • Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Visualization of the Reaction Mechanism

The intricate series of transformations in the Fischer indole synthesis is best understood through a visual representation of the mechanism.

fischer_mechanism cluster_start Step 1: Hydrazone Formation cluster_rearrangement Step 2 & 3: Tautomerization & Rearrangement cluster_cyclization Step 4 & 5: Cyclization & Aromatization ArylHydrazine (2-Chloro-4,6-dimethylphenyl)hydrazine Hydrazone Hydrazone ArylHydrazine->Hydrazone + H⁺, -H₂O Ketone Ketone/Aldehyde Ketone->Hydrazone Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Hydrazone->Enamine Diimine Di-imine Intermediate Enamine->Diimine [3,3]-Sigmatropic Rearrangement Enamine->Diimine Aminal Cyclized Aminal Diimine->Aminal Aromatization & Intramolecular Cyclization Diimine->Aminal Indole Indole Product Aminal->Indole - NH₃, -H⁺ Aminal->Indole

Caption: Detailed mechanism of the Fischer indole synthesis.

Conclusion and Future Perspectives

(2-Chloro-4,6-dimethylphenyl)hydrazine is a valuable and versatile reagent for the synthesis of complex heterocyclic molecules of pharmaceutical interest. Its primary application via the Fischer indole synthesis provides a direct and efficient route to a wide array of substituted indoles. The specific substitution pattern of this hydrazine derivative offers opportunities for fine-tuning the electronic and steric properties of the target molecules, which is a key aspect of modern drug design. Further exploration of its reactivity with various carbonyl compounds and in other cyclization reactions will undoubtedly lead to the discovery of novel bioactive compounds.

References

  • Wikipedia. Fischer indole synthesis. [Link]

  • Empowered Hydrazine Pharmaceuticals with Calca Solutions. Hydrazine Use in Pharmaceuticals. [Link]

  • Bentham Science. Synthesis of Medicinally Important Indole Derivatives: A Review. [Link]

  • MDPI. New 3H-Indole Synthesis by Fischer's Method. Part I. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. [Link]

  • RSC Publishing. 2,3-Disubstituted indoles from olefins and hydrazines via tandem hydroformylation–Fischer indole synthesis and skeletal rearrangement - Organic & Biomolecular Chemistry. [Link]

  • PMC. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. [Link]

  • Name Reactions in Organic Synthesis. Fischer Indole Synthesis.

Sources

Application Note and Experimental Protocol: N-Alkylation of (2-Chloro-4,6-dimethylphenyl)hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of N-Alkylated Hydrazines

Substituted hydrazines are a cornerstone in medicinal chemistry and drug discovery, serving as pivotal intermediates in the synthesis of a vast array of heterocyclic compounds with significant biological activities.[1] The N-alkylation of arylhydrazines, such as (2-Chloro-4,6-dimethylphenyl)hydrazine, is a critical transformation that introduces molecular diversity, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of lead compounds. The products of this reaction are valuable precursors for pharmaceuticals, including anti-inflammatory, analgesic, and anticancer agents.[2]

This guide provides a comprehensive, in-depth protocol for the N-alkylation of (2-Chloro-4,6-dimethylphenyl)hydrazine. We will delve into the mechanistic rationale behind the procedural steps, offering insights honed from extensive experience in synthetic organic chemistry. This document is designed to be a self-validating system, ensuring that researchers can confidently and successfully execute this important transformation.

Reaction Principle: Nucleophilic Substitution at the Nitrogen Center

The N-alkylation of (2-Chloro-4,6-dimethylphenyl)hydrazine proceeds via a nucleophilic substitution reaction. The hydrazine possesses two nitrogen atoms with lone pairs of electrons, rendering them nucleophilic. The N-H proton is acidic and can be removed by a suitable base to generate a more potent nucleophile, the hydrazide anion. This anion then attacks an electrophilic alkylating agent, such as an alkyl halide, to form the N-alkylated product.

The regioselectivity of the alkylation (i.e., which nitrogen atom is alkylated) can be influenced by steric and electronic factors of the starting hydrazine and the alkylating agent, as well as the reaction conditions. For unsymmetrical hydrazines, a mixture of products can sometimes be obtained.[3]

Experimental Protocol: N-Alkylation with an Alkyl Halide

This protocol details a general and robust procedure for the N-alkylation of (2-Chloro-4,6-dimethylphenyl)hydrazine using an alkyl halide in the presence of a strong base.

Materials and Reagents
ReagentFormulaMolecular Weight ( g/mol )Quantity (for a 10 mmol scale)Supplier
(2-Chloro-4,6-dimethylphenyl)hydrazineC₈H₁₁ClN₂170.641.71 g (10 mmol, 1.0 equiv)e.g., Sigma-Aldrich
Sodium Hydride (60% dispersion in mineral oil)NaH24.000.44 g (11 mmol, 1.1 equiv)e.g., Sigma-Aldrich
Anhydrous N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mLe.g., Sigma-Aldrich
Alkyl Halide (e.g., Iodomethane)CH₃I141.941.56 g (11 mmol, 1.1 equiv)e.g., Sigma-Aldrich
Saturated Aqueous Ammonium Chloride SolutionNH₄Cl53.49~50 mLLaboratory preparation
Ethyl Acetate (EtOAc)C₄H₈O₂88.11~150 mLe.g., Fisher Scientific
Brine (Saturated Aqueous NaCl Solution)NaCl58.44~50 mLLaboratory preparation
Anhydrous Sodium SulfateNa₂SO₄142.04~10 ge.g., VWR
Silica Gel (for column chromatography)SiO₂60.08As needede.g., Sorbent Technologies
Step-by-Step Procedure
  • Reaction Setup: To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a rubber septum, add sodium hydride (0.44 g, 11 mmol).

    • Expert Insight: The use of a 60% dispersion of NaH in mineral oil is common for safety and ease of handling. Anhydrous conditions are crucial as NaH reacts violently with water.

  • Solvent Addition: Under a positive pressure of nitrogen, add anhydrous N,N-dimethylformamide (50 mL) via a syringe.

  • Deprotonation: Cool the suspension to 0 °C using an ice bath. To this stirred suspension, add a solution of (2-Chloro-4,6-dimethylphenyl)hydrazine (1.71 g, 10 mmol) in anhydrous DMF (10 mL) dropwise over 15 minutes.

    • Causality: Adding the hydrazine solution slowly at 0 °C helps to control the exothermic reaction and the evolution of hydrogen gas that occurs upon deprotonation.

  • Anion Formation: Allow the reaction mixture to stir at 0 °C for 30 minutes. The formation of the hydrazide anion is often accompanied by a color change.

  • Alkylation: To the reaction mixture at 0 °C, add the alkyl halide (e.g., iodomethane, 1.56 g, 11 mmol) dropwise via a syringe.

    • Trustworthiness: The reaction progress should be monitored by Thin Layer Chromatography (TLC) to determine the point of completion.[4]

  • Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quenching: Once the reaction is complete, cool the flask back to 0 °C in an ice bath. Carefully and slowly quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution (~50 mL).

    • Safety Note: Quenching should be done slowly as any unreacted NaH will react vigorously.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (1 x 50 mL) to remove any remaining DMF and inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-alkylated product.[4]

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification A 1. Add NaH to flask under N2 B 2. Add anhydrous DMF A->B C 3. Cool to 0°C B->C D 4. Add (2-Chloro-4,6-dimethylphenyl)hydrazine solution C->D E 5. Stir for 30 min at 0°C D->E F 6. Add alkyl halide E->F G 7. Warm to RT and stir F->G H 8. Quench with sat. NH4Cl G->H I 9. Extract with EtOAc H->I J 10. Wash with brine I->J K 11. Dry with Na2SO4 J->K L 12. Concentrate K->L M 13. Column Chromatography L->M

Caption: Workflow for the N-alkylation of (2-Chloro-4,6-dimethylphenyl)hydrazine.

Characterization of the N-Alkylated Product

The purified product should be characterized by standard analytical techniques to confirm its identity and purity.

TechniqueExpected Results for N-methyl-(2-chloro-4,6-dimethylphenyl)hydrazine
¹H NMR (400 MHz, CDCl₃)δ (ppm): 7.0-7.2 (m, 2H, Ar-H), 4.5-5.0 (br s, 1H, NH), 3.0-3.2 (s, 3H, N-CH₃), 2.3-2.5 (s, 6H, Ar-CH₃). The exact chemical shifts will depend on the specific alkyl group introduced.
¹³C NMR (100 MHz, CDCl₃)δ (ppm): Aromatic carbons in the range of 120-150 ppm, N-alkyl carbon (e.g., ~30-40 ppm for a methyl group), and aromatic methyl carbons around 20 ppm.
Mass Spectrometry (ESI+) Calculated for C₉H₁₃ClN₂ [M+H]⁺: 185.08. Found: 185.1.
Appearance Typically a pale yellow oil or a low-melting solid.

Alternative Methodologies and Mechanistic Considerations

While direct alkylation with alkyl halides is a common approach, other methods for N-alkylation of hydrazines exist, each with its own advantages.

  • Reductive Amination: This method involves the reaction of the hydrazine with an aldehyde or ketone to form a hydrazone intermediate, which is then reduced in situ to the corresponding N-alkylated hydrazine.[5][6] This is a milder alternative and is particularly useful for introducing more complex alkyl groups. Reagents like sodium borohydride or α-picoline-borane are often employed as the reducing agent.[5][6]

  • Dianion Intermediates: For selective alkylation, a dianion of a protected hydrazine can be generated using a strong base like n-butyllithium.[1] This allows for sequential and selective introduction of two different alkyl groups.

The choice of method depends on the desired product, the availability of starting materials, and the functional group tolerance of the substrate.

Troubleshooting and Expert Recommendations

  • Low Yield: If the yield is low, ensure that all reagents and solvents are anhydrous. The grade of the sodium hydride is also critical. Consider increasing the reaction time or temperature, while monitoring for decomposition by TLC.

  • Multiple Alkylations: The formation of di-alkylated products can be a side reaction. Using a slight excess of the hydrazine or adding the alkylating agent slowly at a low temperature can help to minimize this.

  • No Reaction: If no reaction occurs, the base may not be strong enough to deprotonate the hydrazine. A stronger base or a different solvent system might be required. The reactivity of the alkyl halide is also a factor; alkyl iodides are generally more reactive than bromides or chlorides.

References

  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099. [Link]

  • Brosse, N., Pinto, M. F., & Jamart-Grégoire, B. (2000). New Synthesis of 1,1-Substituted Hydrazines by Alkylation of N-Acyl- or N-alkyloxycarbonylaminophthalimide Using the Mitsunobu Protocol. The Journal of Organic Chemistry, 65(14), 4370–4374. [Link]

  • Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004). A mild and efficient one-pot reductive amination of aldehydes and ketones with amines using α-picoline–borane as a reducing agent in the presence of small amounts of AcOH is described. Tetrahedron, 60(7), 1463-1471. [Link]

  • Senapati, S. K., & Das, A. (2023). Arylboronic Acid Catalyzed Reductive Alkylation of Azoarenes to N-Alkylated Hydrazines. The Journal of Organic Chemistry, 88(15), 10587-10596. [Link]

  • Thakore, R. R., Takale, B. S., Casotti, G., Gao, E. S., Jin, H. S., & Lipshutz, B. H. (2020). Reductive Amination Using a Pincer-Supported Iron Catalyst. Organic Letters, 22(16), 6324-6329. [Link]

  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(24), 4975-4977. [Link]

  • Ragnarsson, U. (2007). Synthetic methodology for alkyl substituted hydrazines. ResearchGate. [Link]

  • Sen, S. K., & Das, A. (2023). Reductive alkylation of azoarenes to N-alkylated hydrazines enabled by hexafluoroisopropanol. Chemical Communications, 51(20), 4145-4148. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097-1099. [Link]

  • Thieme. (n.d.). Product Class 7: Hydrazines and Hydrazinium Salts. [Link]

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Application Note: (2-Chloro-4,6-dimethylphenyl)hydrazine in the Synthesis of Potential Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and drug discovery. It details the synthesis, reactivity, and biological application of (2-Chloro-4,6-dimethylphenyl)hydrazine —a specialized building block offering unique steric and lipophilic profiles for antimicrobial scaffold design.

Abstract

The emergence of multidrug-resistant (MDR) pathogens necessitates the exploration of novel pharmacophores. Hydrazine derivatives, particularly those forming pyrazoles and hydrazones , are privileged structures in antimicrobial research. This guide focuses on (2-Chloro-4,6-dimethylphenyl)hydrazine , a sterically congested and lipophilic intermediate. Unlike simple phenylhydrazines, the 2,4,6-substitution pattern ("discontinuous steric barrier") imparts unique conformational constraints and enhanced membrane permeability to its derivatives. This note outlines the optimized synthesis of this hydrazine, its conversion into pyrazole/hydrazone libraries, and protocols for antimicrobial validation.

Chemical Profile & Mechanistic Rationale[1][2]

The "Ortho-Effect" in Drug Design

The (2-Chloro-4,6-dimethylphenyl) moiety is not merely a passive linker; it is a functional steric modulator.

  • Lipophilicity: The chloro and dimethyl groups significantly increase

    
    , facilitating passive diffusion across the lipid-rich bacterial cell envelope (particularly in Gram-negative strains).
    
  • Conformational Lock: The 2-chloro and 6-methyl substituents create a "molecular hinge" that forces the N-N bond out of planarity with the phenyl ring. This orthogonal twisting prevents metabolic conjugation (e.g., acetylation) and can enhance binding selectivity in enzyme active sites (e.g., bacterial gyrase or DHFR).

Reactivity Considerations

Due to the steric bulk flanking the hydrazine group (


), the nucleophilicity of the terminal nitrogen is modulated.
  • Challenge: Slower kinetics in condensation reactions compared to unsubstituted phenylhydrazine.

  • Solution: Use of acid catalysis (Glacial AcOH) or microwave irradiation to overcome the activation energy barrier.

Experimental Protocols

Precursor Synthesis: (2-Chloro-4,6-dimethylphenyl)hydrazine Hydrochloride

Note: This compound is prone to oxidation as a free base. It is best isolated and stored as the hydrochloride salt.

Reaction Overview:



Materials:

  • 2-Chloro-4,6-dimethylaniline (10 mmol)

  • Sodium nitrite (

    
    )[1]
    
  • Stannous chloride dihydrate (

    
    )
    
  • Conc. HCl, Ethanol, Diethyl ether.

Step-by-Step Protocol:

  • Diazotization:

    • In a 250 mL three-necked flask, dissolve 1.56 g (10 mmol) of 2-Chloro-4,6-dimethylaniline in 10 mL of conc. HCl and 10 mL water.

    • Cool the suspension to -5°C to 0°C using an ice-salt bath.

    • Add a solution of

      
       (0.76 g, 11 mmol) in 5 mL water dropwise over 20 mins. Maintain temp < 0°C. Stir for 30 mins.
      
  • Reduction:

    • Dissolve

      
       (5.6 g, 25 mmol) in 10 mL conc. HCl. Cool to 0°C.
      
    • Add the cold diazonium salt solution to the stannous chloride solution rapidly with vigorous stirring.

    • Observation: A creamy white precipitate of the hydrazine double salt forms immediately.

    • Allow the mixture to warm to room temperature (RT) and stir for 2 hours.

  • Isolation:

    • Filter the solid and wash with cold brine.

    • Free Base Liberation (Optional but risky): Treat with 10% NaOH and extract with ether.

    • Preferred Salt Formation: Recrystallize the crude solid from Ethanol/Conc. HCl (10:1) to obtain white needles of (2-Chloro-4,6-dimethylphenyl)hydrazine hydrochloride .

    • Yield Target: 75-85%.

Application A: Synthesis of Pyrazole Scaffolds (Knorr Condensation)

Pyrazoles are potent antimicrobial pharmacophores. The steric bulk of our hydrazine requires forcing conditions.

Reagents:

  • Hydrazine HCl salt (from 3.1)

  • 1,3-Diketone (e.g., Acetylacetone or Ethyl acetoacetate)

  • Solvent: Ethanol + 5% Glacial Acetic Acid.

Protocol:

  • Mix 1.0 equiv of hydrazine hydrochloride and 1.1 equiv of 1,3-diketone in Ethanol (10 mL/g).

  • Add Sodium Acetate (1.2 equiv) to buffer the HCl.

  • Reflux for 4–6 hours. Monitor by TLC (Hexane:EtOAc 7:3).

  • Workup: Pour into crushed ice. The pyrazole usually precipitates. Filter, wash with water, and recrystallize from EtOH.

Application B: Synthesis of Hydrazone (Schiff Base) Derivatives

Hydrazones act as iron chelators or inhibit bacterial DNA synthesis.

Protocol:

  • Dissolve Hydrazine HCl (1.0 equiv) and an Aromatic Aldehyde (1.0 equiv) in Ethanol.

  • Add 2-3 drops of conc.

    
     or Glacial AcOH.
    
  • Reflux for 2 hours.

  • Cool to RT. The hydrazone typically crystallizes out.

Visualized Workflows (Graphviz)

Synthesis & Divergent Application Pathway

G Start 2-Chloro-4,6- dimethylaniline Inter Diazonium Salt (0°C, NaNO2/HCl) Start->Inter Diazotization Prod (2-Chloro-4,6-dimethylphenyl) hydrazine HCl Inter->Prod SnCl2 Reduction PathA Pathway A: + 1,3-Diketones Prod->PathA Reflux/EtOH NaOAc PathB Pathway B: + Aromatic Aldehydes Prod->PathB Cat. H2SO4 Reflux FinalA PYRAZOLES (Rigid, Lipophilic) PathA->FinalA Cyclization FinalB HYDRAZONES (Schiff Bases) PathB->FinalB Condensation

Caption: Divergent synthesis of antimicrobial scaffolds from the 2-chloro-4,6-dimethylaniline precursor.

Mechanism of Pyrazole Cyclization (Steric Challenge)

Mechanism Step1 Nucleophilic Attack (Hydrazine NH2 -> Carbonyl) Step2 Formation of Hydrazone Intermediate Step1->Step2 Step3 Intramolecular Attack (2nd Carbonyl) Step2->Step3 Step4 Dehydration & Aromatization (Formation of Pyrazole) Step3->Step4 Constraint STERIC CONSTRAINT: Ortho-Cl/Me groups retard Step 1. Requires Heat/Acid. Constraint->Step1 Hinders

Caption: Mechanistic steps of Knorr Pyrazole synthesis highlighting the steric energy barrier.

Biological Evaluation: Self-Validating Protocol

To ensure data trustworthiness, run these assays in triplicate with positive (Ciprofloxacin) and negative (DMSO) controls.

Antimicrobial Susceptibility Testing (MIC)

Method: Broth Microdilution (CLSI Standards).

ParameterSpecification
Medium Mueller-Hinton Broth (MHB)
Inoculum

CFU/mL
Compound Stock 10 mg/mL in DMSO
Test Range 512

g/mL to 0.5

g/mL (Serial 2-fold dilution)
Incubation 37°C for 18–24 hours
Endpoint Lowest concentration with no visible growth

Target Strains:

  • Staphylococcus aureus (Gram-positive model)[2][3]

  • Escherichia coli (Gram-negative model; tests permeability of lipophilic scaffold)

  • Candida albicans (Fungal model; pyrazoles often show antifungal activity)[4]

Structure-Activity Relationship (SAR) Interpretation Table

Use this template to analyze your results:

Compound IDR-Group (Diketone/Aldehyde)LogP (Calc)MIC (S. aureus)MIC (E. coli)Interpretation
Ref Phenylhydrazine analog2.164

g/mL
>128

g/mL
Baseline activity
CDM-01 3,5-Dimethylpyrazole3.48

g/mL
32

g/mL
Lipophilicity enhances entry
CDM-02 4-Nitrobenzylidene3.816

g/mL
64

g/mL
Electronic effect dominant

Troubleshooting & Optimization

  • Problem: Low yield in pyrazole synthesis.

    • Cause: Steric hindrance of the 2,6-disubstitution prevents the initial nucleophilic attack.

    • Fix: Switch solvent to Glacial Acetic Acid (reflux) or use Microwave Irradiation (140°C, 10 min).

  • Problem: Hydrazine oxidation (sample turns brown).

    • Fix: Always store as the Hydrochloride salt . If using the free base, use immediately or store under Argon at -20°C.

  • Problem: Solubility issues in biological assays.

    • Fix: These compounds are highly lipophilic. Predissolve in 100% DMSO, then dilute into broth. Ensure final DMSO concentration is <1% to avoid toxicity to bacteria.

References

  • Preparation of Aryl Hydrazines

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed. "Reduction of Diazonium Salts to Arylhydrazines."
    • Standard protocol adaptation for sterically hindered anilines: .

  • Pyrazoles as Antimicrobial Agents

    • Kumar, R., et al. (2013).[5] "Synthesis and antimicrobial activity of some novel pyrazoles." Scholars Research Library.

    • Bekhit, A. A., et al. (2010). "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and antimicrobial agents." European Journal of Medicinal Chemistry.

  • Steric Effects in Hydrazine Chemistry

    • Evaluation of 2,4,6-trichlorophenylhydrazine reactivity patterns (analogous steric environment).

  • CLSI Antimicrobial Standards

    • Clinical and Laboratory Standards Institute. "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically."

Sources

Troubleshooting & Optimization

Side reactions in the synthesis of substituted phenylhydrazines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Substituted Phenylhydrazine Synthesis Ticket ID: PHZ-SYN-Guide-2024 Status: Open Assigned Specialist: Senior Application Scientist (Organic Synthesis Division)

Mission Statement

Welcome to the technical support hub for hydrazine chemistry. The synthesis of substituted phenylhydrazines (via the classical diazotization-reduction route) is deceptively simple in theory but notoriously unforgiving in practice.

This guide addresses the "hidden" chemistry—the side reactions that turn clear solutions into tars, reduce yields to zero, or revert your product back to the starting aniline. We move beyond the "recipe" to understand the why behind the failure.

Part 1: The Reaction Landscape (Visualizing the Failure Modes)

Before troubleshooting, we must map the enemy. The diagram below illustrates the "Main Line" (Success) versus the "Side Roads" (Failure).

Phenylhydrazine_Pathways Aniline Substituted Aniline (Starting Material) Diazonium Diazonium Salt (Intermediate) Aniline->Diazonium NaNO2, HCl, <5°C Hydrazine Phenylhydrazine (Target Product) Diazonium->Hydrazine SnCl2 or Na2SO3 Reduction Triazene Diazoamino Compound (Triazene) Diazonium->Triazene Low Acidity / Excess Aniline Phenol Phenol (Hydrolysis Product) Diazonium->Phenol Temp > 5°C (Water Attack) AzoTar Diazo Tars (Polymerization) Diazonium->AzoTar Radical Decomposition RevertedAniline Aniline (Over-Reduction) Diazonium->RevertedAniline Over-Reduction (N-N Cleavage) Hydrazine->RevertedAniline Excess Reductant + Heat Benzidine Benzidine (Acid Rearrangement) Hydrazine->Benzidine Acid Catalyzed Rearrangement

Figure 1: Reaction Network. The central vertical axis represents the desired pathway. Lateral branches indicate irreversible side reactions caused by pH, temperature, or stoichiometric errors.

Part 2: Troubleshooting Modules (Q&A)

Module 1: The Diazotization Stage (The "Tar" Problem)

User Ticket #101: "I am adding sodium nitrite to my aniline solution. Instead of a clear solution, I am getting a yellow/orange sludge that eventually turns into a black tar. What is happening?"

Scientist Response: You are likely witnessing Triazene Coupling followed by decomposition.

  • The Mechanism: Diazotization requires a strongly acidic environment.[1] If the acid concentration is too low, the equilibrium shifts. The newly formed diazonium salt (

    
    ) acts as an electrophile and attacks the free amine of the unreacted aniline (
    
    
    
    ) still present in the flask.
    • Reaction:

      
       (Diazoamino compound/Triazene).
      
  • The Fix:

    • Check Acid Stoichiometry: Ensure you have at least 2.5 to 3 equivalents of mineral acid (HCl) per equivalent of aniline. You need enough acid to generate

      
      and keep the aniline protonated (anilinium ion), which prevents it from acting as a nucleophile.
      
    • Temperature Control: Keep the internal temperature strictly below 5°C . Above this, the diazonium salt reacts with water (SN1 mechanism) to form phenols (

      
      ) and nitrogen gas. Phenols then couple with remaining diazonium salts to form azo dyes (tars).
      
    • Starch-Iodide Validation: Do not proceed to reduction until the solution tests positive for excess nitrous acid (turns starch-iodide paper blue/black immediately). This confirms conversion is complete.

Module 2: The Reduction Stage (The "Reversion" Problem)

User Ticket #102: "I used Tin(II) Chloride (SnCl2) for reduction. The reaction seemed to work, but after workup and NMR analysis, I recovered 60% of my starting aniline. Did the reaction fail?"

Scientist Response: The reaction didn't fail to react; it worked too well. You have experienced Reductive Cleavage (Over-reduction) .

  • The Mechanism: The reduction of a diazonium salt to a hydrazine is a 4-electron process. However, the N-N bond in phenylhydrazine is labile. In the presence of strong reducing agents or elevated temperatures, the N-N bond cleaves, reverting the molecule back to the aniline (a 6-electron reduction from the diazonium).

    • Desired:

      
      
      
    • Over-reduction:

      
      
      
  • The Fix:

    • Stoichiometry is Critical: Standard SnCl2 protocols often call for 2.2–2.5 equivalents. Do not use a large excess "just to be safe."[2]

    • Cold Addition: Add the cold diazonium solution to the cold SnCl2 solution (or vice versa) with vigorous stirring. Do not allow the temperature to spike. The cleavage of the N-N bond has a higher activation energy than the reduction of the N=N bond; heat promotes the unwanted cleavage.

    • Alternative Reductant: If SnCl2 consistently causes cleavage for your specific substrate, switch to Sodium Sulfite (

      
      ) . The sulfite route forms a diazotized sulfonate intermediate (
      
      
      
      ) which hydrolyzes to the hydrazine. This method is milder and less prone to N-N cleavage [1].
Module 3: Isolation & Stability (The "Red Oil" Problem)

User Ticket #103: "I isolated the free base phenylhydrazine as a pale yellow oil. I left it on the bench overnight. This morning it is dark red/brown. Is it usable?"

Scientist Response: Your product has undergone Aerobic Oxidation . Phenylhydrazines are notoriously unstable in their free base form when exposed to air.

  • The Mechanism: Oxygen oxidizes phenylhydrazine to phenyldiazene (

    
    ), which further decomposes via radical pathways to form benzene, nitrogen gas, and biphenyls. The red color often comes from trace formation of azo compounds (
    
    
    
    ) or diazonium tars [2].
  • The Fix:

    • Salt Formation: Never store substituted phenylhydrazines as free bases. Immediately convert them to their Hydrochloride or Tosylate salts. These crystalline solids are indefinitely stable at room temperature.

    • Workup Precaution: If you must handle the free base, use degassed solvents and an argon atmosphere.

    • Purification: If the salt is colored, recrystallize from ethanol/water. Do not attempt to distill the free base unless strictly necessary (risk of explosion/decomposition).

Part 3: Validated Protocol (SnCl2 Method)

This protocol is designed to minimize the side reactions described above.

Reagents:

  • Substituted Aniline (10 mmol)

  • Conc. HCl (10 mL, ~120 mmol) – Large excess to prevent Triazenes

  • Sodium Nitrite (11 mmol) in Water (5 mL)

  • Tin(II) Chloride Dihydrate (22-24 mmol) in Conc. HCl (5 mL)

Step-by-Step:

  • Slurry Formation: In a 50 mL Erlenmeyer flask, dissolve/suspend the aniline in Conc. HCl. Cool to -5°C to 0°C using an ice/salt bath. Stirring must be vigorous to prevent local hot spots.

  • Diazotization: Add the

    
     solution dropwise. Keep internal temp < 5°C.
    
    • Checkpoint: After addition, wait 5 mins. Spot on Starch-Iodide paper.

    • Result: Must turn instant Blue/Black . If not, add more nitrite. If it stays blue for >15 mins, destroy excess with a pinch of urea (prevents side reactions during reduction).

  • Reduction: Cool the

    
     solution to 0°C. Add the cold diazonium solution rapidly to the tin solution with strong stirring.
    
    • Note: A white/yellow precipitate (the hydrazine-tin double salt) should form immediately.

    • Wait: Allow to stand in the fridge for 1-2 hours.

  • Isolation: Filter the double salt.

  • Liberation (The Dangerous Part): Suspend the salt in water. Add 20% NaOH until pH > 12. Extract immediately with Diethyl Ether.

    • Critical: Do not let the ether solution sit. Dry over

      
       and add HCl gas (or conc. HCl in ether) to precipitate the Phenylhydrazine Hydrochloride . Filter and dry.[3][4]
      

Part 4: Troubleshooting Matrix

SymptomProbable CauseTechnical Solution
Tar/Oil during Diazotization Low acidity leading to Triazene coupling.Increase HCl concentration; ensure pH < 1.
Gas evolution (Bubbling) during Diazotization Temp > 5°C causing hydrolysis to Phenol + N2.Use Ice/Salt bath; slow addition rate.
Recovery of Starting Material (Aniline) Over-reduction (N-N bond cleavage).Reduce SnCl2 equivalents; keep reduction step cold (0°C).
Red/Brown Product Oxidation by air.[5]Convert to HCl salt immediately; exclude oxygen.
Low Yield (Sulfite Method) Incomplete hydrolysis of sulfonate intermediate.Ensure reflux step with acid is sufficient (pH < 1, 100°C).

References

  • Coleman, G. H. ; Phenylhydrazine, Organic Syntheses, Coll. Vol. 1, p.442 (1941).

  • Mishra, B. K. et al. ; Oxidation of Phenylhydrazine: Superoxide and Mechanism, PubMed (1976).

  • Filimonov, V. D. et al. ; Unusually Stable Arenediazonium Tosylates, Organic Letters (2008).[6]

  • RSC Journals ; Oxidation of hydrazine derivatives, Journal of the Chemical Society C (1971).

Sources

Technical Support Center: Optimization of Reaction Conditions for Hydrazone Formation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for hydrazone formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of hydrazones. Our goal is to move beyond simple protocols and offer a deeper understanding of the reaction mechanism and the critical parameters that govern its success.

Foundational Principles: The Mechanism of Hydrazone Formation

The formation of a hydrazone is a condensation reaction between a carbonyl compound (aldehyde or ketone) and a hydrazine derivative. The reaction proceeds via a two-step mechanism: nucleophilic addition of the hydrazine to the carbonyl carbon to form a carbinolamine intermediate, followed by dehydration to yield the hydrazone.[1][2] Understanding this mechanism is key to optimizing reaction conditions.

The overall reaction is an equilibrium process.[3] To drive the reaction towards the product, the removal of water can be advantageous, for instance, by using a Dean-Stark apparatus.[4]

Hydrazone_Formation_Mechanism Figure 1. General Mechanism of Hydrazone Formation Carbonyl R1(R2)C=O (Aldehyde/Ketone) Protonated_Carbonyl R1(R2)C=O+-H (Protonated Carbonyl) Carbonyl->Protonated_Carbonyl + H+ Hydrazine H2N-NHR3 (Hydrazine) Proton H+ Carbinolamine R1(R2)C(OH)-NH-NHR3 (Carbinolamine Intermediate) Protonated_Carbonyl->Carbinolamine + H2N-NHR3 Protonated_Carbinolamine R1(R2)C(O+H2)-NH-NHR3 Carbinolamine->Protonated_Carbinolamine + H+ Hydrazone R1(R2)C=N-NHR3 (Hydrazone) Protonated_Carbinolamine->Hydrazone - H2O Water H2O

Caption: Figure 1. General Mechanism of Hydrazone Formation

Optimizing Key Reaction Parameters

The success of hydrazone formation hinges on the careful control of several experimental parameters.

The Critical Role of pH

The pH of the reaction medium is arguably the most critical factor in hydrazone synthesis. The reaction is typically acid-catalyzed.[4]

  • Why is pH so important? A mildly acidic environment (typically pH 4-6) protonates the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydrazine.[1][4][5]

  • What happens if the pH is too low? In a highly acidic medium, the hydrazine nitrogen gets protonated, which neutralizes its nucleophilicity and slows down or even inhibits the reaction.[4][6]

  • What if the pH is too high? In neutral or basic conditions, the carbonyl group is not sufficiently activated, leading to a sluggish reaction.

Recommendation: Adjust the reaction mixture to a mildly acidic pH, typically between 4 and 6.[4] A few drops of acetic acid are often used as a catalyst.[7][8]

Catalysis: Speeding Up the Reaction

While acid catalysis is fundamental, other catalysts can significantly enhance the reaction rate.

  • Aniline and its Derivatives: Aniline and substituted anilines are effective nucleophilic catalysts for hydrazone formation.[9][10] They operate by first forming a more reactive imine intermediate with the carbonyl compound, which then readily reacts with the hydrazine.[11] Electron-rich anilines have been shown to be particularly effective.[12][13] Anthranilic acids and 2-aminobenzenephosphonic acids have also been reported as superior catalysts to aniline, especially at biological pH, due to the presence of an ortho proton donor group that can facilitate intramolecular proton transfer.[11][14][15]

Catalyst Type General Observation Reference
General Acid Essential for protonating the carbonyl group.[4][5]
Aniline Classic nucleophilic catalyst, accelerates reaction.[9][10]
Substituted Anilines Electron-donating groups can increase catalytic activity.[12][13]
Anthranilic Acids Superior to aniline, especially at neutral pH.[11][14]
Solvent Selection

The choice of solvent is crucial for ensuring that the reactants are well-dissolved.

  • Common Solvents: Ethanol and methanol are the most frequently used and effective solvents for hydrazone formation.[2][7][8] Water can also be used, particularly for biological applications.[7]

  • Solubility is Key: Ensure that both the carbonyl compound and the hydrazine derivative are soluble in the chosen solvent. Poor solubility can lead to a slow or incomplete reaction. Hydrazones themselves are generally soluble in common organic solvents like ethanol, methanol, DMF, and DMSO.[8]

Temperature and Reaction Time

The reaction temperature can influence the rate of hydrazone formation.

  • General Guidelines: Many hydrazone syntheses are carried out at room temperature or with gentle heating (reflux).[2][7] The optimal temperature depends on the reactivity of the specific substrates.

  • Monitoring is Crucial: It is essential to monitor the reaction's progress using Thin Layer Chromatography (TLC).[2][4] This allows you to determine when the starting materials have been consumed and to avoid unnecessarily long reaction times which can lead to side product formation. Typical reaction times can range from a few hours to overnight.[2]

Reactant Purity and Stoichiometry

The quality of your starting materials directly impacts the outcome of your reaction.

  • Purity: Ensure that the aldehyde/ketone and hydrazine are pure, as impurities can interfere with the reaction.[4] If necessary, purify the starting materials before use.

  • Stoichiometry: Typically, equimolar amounts of the carbonyl compound and hydrazine are used.[5] In some cases, a slight excess of the hydrazine can be used to minimize the formation of azines, a common side product.[4]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during hydrazone synthesis in a question-and-answer format.

Troubleshooting_Hydrazone_Formation Figure 2. Troubleshooting Workflow Start Low or No Product Yield? Check_pH Is the pH mildly acidic (4-6)? Start->Check_pH Check_Reagents Are the starting materials pure? Check_pH->Check_Reagents Yes Adjust_pH Adjust pH with catalytic acid. Check_pH->Adjust_pH No Check_Sterics Are reactants sterically hindered? Check_Reagents->Check_Sterics Yes Purify_Reagents Purify starting materials. Check_Reagents->Purify_Reagents No Check_Completion Has the reaction gone to completion (TLC)? Check_Sterics->Check_Completion No Increase_Time_Temp Increase reaction time or temperature. Check_Sterics->Increase_Time_Temp Yes Check_Side_Products Are side products (e.g., azine) observed? Check_Completion->Check_Side_Products Yes Extend_Reaction Extend reaction time. Check_Completion->Extend_Reaction No Purify_Product Purify product (chromatography/recrystallization). Check_Side_Products->Purify_Product Yes Adjust_pH->Check_Reagents Purify_Reagents->Check_Sterics Increase_Time_Temp->Check_Completion Extend_Reaction->Check_Side_Products

Caption: Figure 2. Troubleshooting Workflow

FAQs

Q1: My hydrazone formation is very slow or not working at all. What should I check first?

A1: The first and most critical parameter to check is the pH of your reaction mixture. The reaction requires mild acid catalysis (pH 4-6).[4] If the pH is neutral, too high, or too low, the reaction will be significantly hindered. Add a catalytic amount of a mild acid like acetic acid. If the pH is correct, verify the purity of your starting materials, as impurities can inhibit the reaction.[4]

Q2: I am seeing an unexpected side product in my reaction. What could it be?

A2: A very common side reaction is the formation of an azine.[4] This occurs when the initially formed hydrazone reacts with a second molecule of the aldehyde or ketone.[7] This is more likely if you are using an excess of the carbonyl compound. To minimize azine formation, you can try using a slight excess of the hydrazine.[4] Purification by column chromatography or recrystallization is often necessary to separate the desired hydrazone from the azine.[4]

Q3: How can I monitor the progress of my reaction?

A3: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[4] Spot the reaction mixture on a TLC plate alongside your starting aldehyde/ketone and hydrazine. The disappearance of the starting material spots and the appearance of a new, distinct spot for the hydrazone product will indicate the progress of the reaction.

Q4: My hydrazone product seems to be hydrolyzing back to the starting materials. How can I prevent this?

A4: Hydrazone formation is a reversible reaction, and the C=N bond is susceptible to hydrolysis, especially in the presence of water and acid.[16][17] Alkyl hydrazones are significantly more sensitive to hydrolysis than oximes.[16][17] To favor the hydrazone, you can try to remove water as it is formed, for example, by using a Dean-Stark apparatus or by adding molecular sieves to the reaction mixture.[4]

Q5: What are the best practices for purifying my hydrazone?

A5:

  • Recrystallization: This is a common and effective method for purifying solid hydrazones. The key is to find a suitable solvent or solvent system where the hydrazone is soluble at high temperatures but poorly soluble at room or low temperatures.[4] Common solvents to try include ethanol, methanol, and ethyl acetate/hexane mixtures.[4]

  • Column Chromatography: If recrystallization is not effective, or if you have multiple products, column chromatography is a good option. The polarity of the eluent will need to be optimized based on the polarity of your hydrazone.[4] Some free hydrazones have been reported to decompose on silica gel, so care should be taken.[18]

Experimental Protocols

General Procedure for Hydrazone Synthesis
  • Dissolve the Carbonyl Compound: In a round-bottom flask, dissolve the aldehyde or ketone (1.0 equivalent) in a suitable solvent (e.g., ethanol or methanol).[5][8]

  • Add the Hydrazine: Add the hydrazine derivative (1.0 - 1.2 equivalents) to the solution.[2]

  • Catalyze the Reaction: Add a catalytic amount of glacial acetic acid (e.g., 2-5 drops).[5][8]

  • Reaction Conditions: Stir the mixture at room temperature or heat to reflux, depending on the reactivity of the substrates.[2]

  • Monitor Progress: Monitor the reaction by TLC until the starting carbonyl compound is consumed.[2][4]

  • Isolation: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out. If so, collect the solid by vacuum filtration. If not, remove the solvent under reduced pressure.[2]

  • Purification: Purify the crude product by recrystallization from an appropriate solvent.[2]

Experimental_Workflow Figure 3. General Experimental Workflow Step1 1. Dissolve Carbonyl Compound Step2 2. Add Hydrazine Derivative Step1->Step2 Step3 3. Add Acid Catalyst Step2->Step3 Step4 4. React (Stir/Heat) Step3->Step4 Step5 5. Monitor by TLC Step4->Step5 Step5->Step4 Incomplete Step6 6. Isolate Product (Filtration/Evaporation) Step5->Step6 Reaction Complete Step7 7. Purify Product (Recrystallization/Chromatography) Step6->Step7 Final Pure Hydrazone Step7->Final

Caption: Figure 3. General Experimental Workflow

References

  • Hydrazone - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

  • Hydrazone: Formation, Structure, and Reactions - Chemistry Learner. (2025, September 12). Retrieved February 22, 2026, from [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(38), 7523–7526. [Link]

  • Canal-Martín, A., Navo, C. D., Sáez, E., Molero, D., Jiménez-Osés, G., & Pérez-Fernández, R. (2020). Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. Organic & Biomolecular Chemistry, 18(1), 147-154. [Link]

  • Canal-Martín, A., Navo, C. D., Sáez, E., Molero, D., Jiménez-Osés, G., & Pérez-Fernández, R. (2019). Nucleophilic catalysis of p-substituted aniline derivatives in acylhydrazone formation and exchange. ResearchGate. [Link]

  • Unraveling Hydrazone Formation: A Dance of Molecules - Oreate AI Blog. (2026, February 18). Retrieved February 22, 2026, from [Link]

  • Crisalli, P., & Kool, E. T. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. The Journal of Organic Chemistry, 78(3), 1184–1189. [Link]

  • Kool, E. T., & Crisalli, P. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society, 135(46), 17699–17708. [Link]

  • Hydrazones: Synthesis, biological activity and their spectral characterization - JOCPR. (n.d.). Retrieved February 22, 2026, from [Link]

  • Kalia, J., & Raines, R. T. (2008). Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(38), 7523–7526. [Link]

  • Optimization of hydrazone formation under microwave conditions a - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

  • Crisalli, P., & Kool, E. T. (2013). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society, 135(46), 17699–17708. [Link]

  • Dirksen, A., Dirksen, S., Hackeng, T. M., & Dawson, P. E. (2006). Nucleophilic catalysis of hydrazone formation and transimination: implications for dynamic covalent chemistry. Journal of the American Chemical Society, 128(49), 15602–15603. [Link]

  • Crisalli, P., & Kool, E. T. (2012). Water-soluble Organocatalysts for Hydrazone and Oxime Formation. Organic letters, 14(4), 964–967. [Link]

  • Higgs, A. T., & Kool, E. T. (2018). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. ResearchGate. [Link]

  • Pittelkow, M., & Kool, E. T. (2014). New Organocatalyst Scaffolds with High Activity in Promoting Hydrazone and Oxime Formation at Neutral pH. The Journal of Organic Chemistry, 79(24), 12420–12427. [Link]

  • Wolff–Kishner reduction - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

  • Trausel, F., Fan, B., van Rossum, S. A. P., van Esch, J. H., & Eelkema, R. (2018). Aniline Catalysed Hydrazone Formation Reactions Show a Large Variation in Reaction Rates and Catalytic Effects. Advanced Synthesis & Catalysis, 360(13), 2571-2576. [Link]

  • Trausel, F., Fan, B., van Rossum, S. A. P., van Esch, J. H., & Eelkema, R. (2018). Aniline Catalysed Hydrazone Formation Reactions Show a Large Variation in Reaction Rates and Catalytic Effects. TU Delft Repositories. [Link]

  • Hydrazone Formation - quimicaorganica.org. (n.d.). Retrieved February 22, 2026, from [Link]

  • Lehn, J.-M., & Sanders, J. K. M. (2007). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. Chemical Communications, (18), 1834-1835. [Link]

  • Enhancing the Kinetics of Hydrazone Exchange Processes: An Experimental and Computational Study - LJMU Research Online. (n.d.). Retrieved February 22, 2026, from [Link]

  • Product Class 17: Hydrazones. (n.d.). Retrieved February 22, 2026, from [Link]

  • Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. (2023, February 3). ResearchGate. [Link]

  • Stilinović, V., & Kaitner, B. (2016). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 6(104), 102143–102155. [Link]

  • Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control - Semantic Scholar. (n.d.). Retrieved February 22, 2026, from [Link]

  • Effect of temperature on kinetics of synthesis of hydrazine hydrate by acetone azine hydrolysis - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

  • Physical properties of synthesized hydrazones - ResearchGate. (n.d.). Retrieved February 22, 2026, from [Link]

  • von Gunten, U., & Criquet, J. (2020). Ozone Reactions with Olefins and Alkynes: Kinetics, Activation Energies, and Mechanisms. Environmental Science & Technology, 54(1), 324–334. [Link]

  • Kölmel, D. K., & Kool, E. T. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Chemical Reviews, 117(15), 10358–10376. [Link]

  • Need a purification method for a free hydrazone : r/Chempros - Reddit. (2021, July 26). Retrieved February 22, 2026, from [Link]

  • Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - Amazon AWS. (n.d.). Retrieved February 22, 2026, from [Link]

  • Acetone hydrazone - Organic Syntheses Procedure. (n.d.). Retrieved February 22, 2026, from [Link]

  • Study on Adsorption and Decomposition Kinetics of Hydrazine Nitrate on Different Transition Metal Surfaces | Langmuir - ACS Publications. (2025, October 16). Retrieved February 22, 2026, from [Link]

  • Diazo Preparation via Dehydrogenation of Hydrazones with “Activated” DMSO | Organic Letters - ACS Publications. (2007, April 5). Retrieved February 22, 2026, from [Link]

Sources

Technical Support Center: Stability & Storage of (2-Chloro-4,6-dimethylphenyl)hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Researchers frequently encounter degradation of (2-Chloro-4,6-dimethylphenyl)hydrazine (CAS: 89187-46-2), manifesting as a color shift from off-white/pale yellow to dark red or brown. This degradation is driven by auto-oxidation of the hydrazine moiety, a process accelerated by light, heat, and atmospheric oxygen.

The Critical Takeaway: The free base form of this hydrazine is inherently unstable. For long-term storage (>1 week), it must be converted to its hydrochloride salt. The electron-donating methyl groups at the 4- and 6-positions increase the electron density of the aromatic ring, stabilizing radical intermediates and making the molecule particularly susceptible to oxidative attack compared to unsubstituted phenylhydrazine.

Mechanism of Failure: Why is my reagent turning brown?

Understanding the enemy is the first step to defeating it. The "browning" is not just a cosmetic issue; it indicates the formation of diazenium species and eventual decomposition into inert arenes (rendering the reagent useless for reactions like Fischer Indole synthesis).

The Oxidation Cascade

The hydrazine group (-NH-NH


) acts as a reducing agent. Upon exposure to atmospheric oxygen (

), it undergoes a radical chain reaction.

OxidationPathway Start (2-Chloro-4,6-dimethylphenyl)hydrazine (Active Reagent) Radical Hydrazyl Radical (Intermediate) Start->Radical + O2 / Light Diazenium Diazenium Ion / Phenyldiazene (Red/Brown Chromophore) Radical->Diazenium - e- / - H+ Dead 1-Chloro-3,5-dimethylbenzene (Inert Decomposition Product) Diazenium->Dead N2 Loss

Figure 1: The oxidative degradation pathway. The transition from the Hydrazine to the Diazenium species is responsible for the characteristic red/brown discoloration.

Storage Protocols

Protocol A: The Gold Standard (Hydrochloride Salt)

Recommended for: Storage > 1 week. Stability: High (Years at -20°C).

The hydrochloride salt protonates the terminal nitrogen, effectively "locking" the lone pair electrons that initiate the oxidation mechanism.

Preparation of the Salt:

  • Dissolve: Dissolve the crude/free base hydrazine in a minimal amount of diethyl ether or ethanol.

  • Acidify: Slowly add 4M HCl in dioxane (anhydrous) or concentrated aqueous HCl dropwise with stirring.

  • Precipitate: The white/off-white hydrochloride salt will precipitate immediately.

  • Isolate: Filter the solid using a sintered glass funnel.

  • Wash: Wash the filter cake 2x with cold diethyl ether to remove oxidized impurities (which remain in the filtrate).

  • Dry: Dry under high vacuum for 4 hours. Store in an amber vial at -20°C.

Protocol B: Short-Term Storage (Free Base)

Recommended for: Immediate use (< 48 hours). Stability: Low (Rapid oxidation in air).

If you must store the free base, you must rigorously exclude oxygen.

  • Vessel: Use a Schlenk tube or a vial with a crimp-top septum.

  • Atmosphere: Flush the vessel with Argon (preferred over Nitrogen due to higher density) for 5 minutes.

  • Seal: Seal tightly with Parafilm or electrical tape.

  • Environment: Store in the dark at -20°C.

Troubleshooting & Recovery (FAQs)

Q1: My sample has turned dark brown. Is it usable?

A: No. The brown color indicates significant contamination with diazenium/azo species. These impurities are often radical scavengers and can poison metal catalysts (e.g., Pd, Cu) or result in complex mixtures in condensation reactions.

  • Solution: If the sample is a solid, perform a recrystallization using Ethanol/Water (see Protocol A). If it is an oil, convert it to the HCl salt to purify it (impurities will stay in the mother liquor).

Q2: How do I use the HCl salt in a reaction requiring the free base?

A: You must liberate the free base in situ or immediately prior to use.

  • Method: Suspend the HCl salt in the reaction solvent (e.g., DCM). Add 1.1 equivalents of a mild base (e.g., Triethylamine, NaHCO

    
    , or Na
    
    
    
    CO
    
    
    ). Stir for 10 minutes before adding the electrophile.
Q3: Why is the melting point lower than reported?

A: Melting point depression is a classic sign of oxidation.

  • Data Check:

    • Pure Free Base: ~66-70°C (varies by specific isomer purity, often oil at RT if impure).

    • Pure HCl Salt: ~167-169°C (with decomposition).[1]

  • If your HCl salt melts below 160°C, it requires recrystallization.

Decision Matrix: Workflow for Handling

Use this logic flow to determine the correct handling procedure for your current experimental stage.

HandlingLogic Input Received Reagent (2-Chloro-4,6-dimethylphenyl)hydrazine CheckForm Is it a Salt (HCl) or Free Base? Input->CheckForm IsSalt Salt Form CheckForm->IsSalt IsBase Free Base CheckForm->IsBase ActionSalt Store at -20°C (Desiccator) IsSalt->ActionSalt UsageCheck Using within 24 hours? IsBase->UsageCheck ActionConvert Convert to HCl Salt (See Protocol A) UsageCheck->ActionConvert No (Long term) ActionArgon Flush with Argon Store -20°C Dark UsageCheck->ActionArgon Yes

Figure 2: Decision tree for storage and handling based on reagent form and timeline.

References

  • International Programme on Chemical Safety (IPCS). (n.d.). Phenylhydrazine (CICADS). Inchem.org. Retrieved from [Link]

  • Misra, H. P., & Fridovich, I. (1976). The oxidation of phenylhydrazine: superoxide and mechanism. Biochemistry, 15(3), 681–687. Retrieved from [Link]

  • Organic Syntheses. (2004). Synthesis of substituted phenylhydrazines. Organic Syntheses, Coll. Vol. 10, p. 250. Retrieved from [Link]

Sources

Technical Support Center: Hydrazine Alkylation Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategies to Avoid Overalkylation in Hydrazine Reactions Ticket ID: HYD-ALK-001 Status: Resolved / Reference Guide Audience: Medicinal Chemists, Process Engineers, R&D Scientists

The Core Problem: The "Polyalkylation Trap"

Why does this happen?

The alkylation of hydrazine (


) is a classic example of a reaction where the product is more reactive than the starting material.
  • The Alpha Effect: The adjacent nitrogen atoms in hydrazine create a repulsive interaction between lone pairs, raising the ground state energy and making hydrazine a potent nucleophile.

  • Inductive Activation: Once a single alkyl group is added (

    
    ), the alkyl group acts as an electron donor (inductive effect, 
    
    
    
    ). This increases the electron density on the nitrogen atoms, making the mono-alkylated product more nucleophilic than the unsubstituted hydrazine.
  • The Result: The mono-alkylated species competes aggressively for the remaining electrophile, leading to a mixture of mono-, di- (1,1- and 1,2-), and tri-alkylated byproducts.

Strategic Modules: Selectivity Protocols

Module A: The "Shielding" Approach (Protecting Groups)

Best for: High-value synthesis requiring precise stoichiometry.

Q: How do I guarantee mono-alkylation without using massive excess? A: You must chemically block the second nitrogen or the second proton. The gold standard is using Boc-protected hydrazines .

Protocol: Tert-Butyl Carbazate Alkylation

Using tert-butyl carbazate (Boc-hydrazine) allows you to alkylate one nitrogen while the Boc group sterically and electronically deactivates the other.

  • Starting Material: Tert-butyl carbazate (

    
    ).
    
  • Deprotonation: Treat with a base (e.g.,

    
     or 
    
    
    
    ) in DMF or THF.
  • Alkylation: Add the alkyl halide (

    
    ). The Boc group prevents overalkylation at the proximal nitrogen, and steric bulk discourages multiple substitutions.
    
  • Deprotection: Remove the Boc group with mild acid (TFA/DCM or HCl/Dioxane) to release the mono-alkyl hydrazine salt.

Expert Tip: For absolute selectivity, use Di-tert-butyl hydrazine-1,2-dicarboxylate (


). This requires a stronger base (e.g., 

or

) to generate the anion, but it physically prevents any side reactions.
Module B: The "Bypass" Approach (Reductive Alkylation)

Best for: Introducing alkyl groups derived from ketones or aldehydes.

Q: My electrophile is available as a ketone. Can I skip the halide? A: Yes. This is often superior to


 displacement because it avoids the "activated product" trap entirely.
Mechanism:
  • Condensation: React hydrazine (or protected hydrazine) with the ketone/aldehyde to form a hydrazone .

  • Reduction: The

    
     bond is reduced to a 
    
    
    
    bond.
Protocol: One-Pot Reductive Alkylation
  • Mix: Combine Hydrazine hydrate (1 equiv) + Ketone (1 equiv) in MeOH.

  • Wait: Allow hydrazone formation (monitor by TLC).

  • Reduce: Add a reducing agent like

    
    -picoline-borane  (green alternative to cyanoborohydride) or perform catalytic hydrogenation (
    
    
    
    ).
  • Result: Clean mono-alkylated hydrazine.

Module C: The "Brute Force" Optimization (Direct Alkylation)

Best for: Cheap, simple alkyl halides where purification is easy.

Q: I must use direct alkylation. How do I minimize byproducts? A: You must manipulate the statistics of the reaction zone.

  • Stoichiometry: Use a large excess of hydrazine (5–10 equivalents). This ensures that any electrophile entering the solution is statistically likely to encounter unreacted hydrazine rather than a product molecule.

  • Addition Order (Critical): Add the Electrophile to the Hydrazine , never the Hydrazine to the Electrophile.

    • Correct: Dropwise addition of R-X into a stirring pool of excess

      
      .
      
    • Incorrect: Adding

      
       to R-X creates a local excess of electrophile, guaranteeing overalkylation.
      
  • Flow Chemistry: Use a microreactor to mix streams. This allows precise control of the residence time and heat transfer, suppressing the formation of poly-alkylated species (see Reference 4).

Decision Logic & Visualization

Figure 1: The Overalkylation Cascade

This diagram illustrates why direct alkylation fails without intervention.

OveralkylationCascade Hydrazine Hydrazine (N2H4) Mono Mono-Alkyl (R-NH-NH2) MORE REACTIVE Hydrazine->Mono + R-X (Slow) Di Di-Alkyl (Mixture) Mono->Di + R-X (FAST!) Tri Poly-Alkyl (Waste) Di->Tri + R-X

Caption: The "runaway" reaction caused by the increased nucleophilicity of the mono-alkylated product.

Figure 2: Strategic Decision Tree

Use this flowchart to select the correct experimental protocol.

StrategyTree Start Start: Select Electrophile Type Electrophile Type? Start->Type Halide Alkyl Halide (R-X) Type->Halide Carbonyl Ketone/Aldehyde (R=O) Type->Carbonyl Scale Scale/Cost? Halide->Scale Reductive Protocol: Reductive Alkylation (Hydrazone Reduction) Carbonyl->Reductive Direct Path Small Small Scale / High Purity Scale->Small Large Large Scale / Low Cost Scale->Large Boc Protocol: Boc-Protection (Tert-butyl carbazate) Small->Boc Guaranteed Selectivity Excess Protocol: High-Dilution (10eq Excess Hydrazine) Large->Excess Statistical Control

Caption: Decision matrix for selecting the optimal synthesis route based on substrate and scale.

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Mixture of products (Mono/Di/Tri) Direct alkylation with insufficient excess.Switch to Boc-protection (Module A) or increase hydrazine equivalents to >10x and add electrophile slowly.
Low Yield with Boc-Hydrazine Steric hindrance or poor nucleophilicity.Use Cesium Carbonate (

)
in DMF to enhance reactivity, or switch to the Dianion Method (treat Boc-NH-NH-Boc with n-BuLi).
Cannot remove Boc group Acid sensitivity of the product.Use HCl in Dioxane (anhydrous) instead of TFA. If product is acid-labile, consider a Cbz group (removable via hydrogenolysis).
Hydrazone won't reduce Steric bulk around the

bond.
Switch reducing agent to

-picoline-borane
in MeOH/AcOH (See Ref 2) or use high-pressure hydrogenation.
Exotherm/Runaway in Flow Poor heat exchange in mixing zone.Increase surface-to-volume ratio (smaller tubing diameter) and dilute the electrophile feed (See Ref 4).

References

  • Bredihhin, A., et al. (2007).[1][2] Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters.[1][2][3][4][5][6]

    • Key Insight: Describes the use of nitrogen dianions (Li-N-N-Li)
  • Kawase, Y., et al. (2014).[6] Reductive Alkylation of Hydrazine Derivatives with

    
    -Picoline-Borane.[6] Synthesis.[2][6][7][8][9][10] 
    
    • Key Insight: Establishes the "Bypass" reductive alkylation protocol as a green, high-yield altern
  • Ragnarsson, U. (2001).

    
    -Amino Acids. Chemical Society Reviews. 
    
    • Key Insight: foundational review covering protecting group strategies (Boc/Cbz) for nitrogen nucleophiles.
  • Pieber, B., et al. (2019). Continuous Flow Synthesis of Hydrazine Derivatives.[11][12] Reaction Chemistry & Engineering.

    • Key Insight: Demonstrates how flow chemistry controls mixing to minimize 1,1-bis and 1,2-bis impurity form

Sources

Validation & Comparative

HPLC Method Validation for (2-Chloro-4,6-dimethylphenyl)hydrazine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(2-Chloro-4,6-dimethylphenyl)hydrazine (CDPH) is a critical intermediate in the synthesis of agrochemicals (e.g., pinoxaden) and substituted heterocycles. Like many hydrazine derivatives, it poses a dual analytical challenge: it is a potential Genotoxic Impurity (GTI) requiring trace-level quantification (ppm), yet it lacks the strong chromophores and lipophilicity required for robust standard Reverse-Phase HPLC (RP-HPLC).[1]

This guide compares two validated approaches for the analysis of CDPH:

  • Method A (Direct Analysis): A rapid RP-HPLC method suitable for process monitoring and assay (mg/mL levels).

  • Method B (Derivatization): A high-sensitivity Pre-column Derivatization method using 4-Nitrobenzaldehyde, essential for GTI compliance (ng/mL levels).

Part 1: Compound Profile & Analytical Challenges

Target Analyte: (2-Chloro-4,6-dimethylphenyl)hydrazine CAS: 55034-69-0 Structure Note: The hydrazine moiety is flanked by a chloro and a methyl group at the ortho positions (2,6-substitution).[2] Critical Insight: The 2,6-dimethyl/chloro substitution creates significant steric hindrance around the hydrazine nitrogen. While this improves chemical stability compared to unsubstituted phenylhydrazine, it reduces the reaction rate during derivatization, necessitating optimized reaction conditions (higher temperature/time) compared to standard protocols.

FeatureAnalytical Implication
Basicity The hydrazine group is basic. In standard acidic mobile phases (pH 2-3), it exists as a cation, leading to early elution (low

) and potential peak tailing on C18 columns.
Polarity High polarity prevents retention on standard C18 columns without ion-pairing agents or high aqueous content.
UV Absorbance Weak absorbance. The phenyl ring provides some signal at 230-240 nm, but this region is prone to matrix interference from solvents and precursors.

Part 2: Strategic Comparison (Method A vs. Method B)

The following table contrasts the two methodologies to assist in selection based on the stage of drug development.

ParameterMethod A: Direct RP-HPLCMethod B: Pre-Column Derivatization
Primary Use Case Raw material assay; Process monitoring (>0.1%).Trace impurity (GTI) analysis; Cleaning validation (<10 ppm).
Sensitivity (LOD) ~1.0 µg/mL (Low Sensitivity)~0.005 µg/mL (High Sensitivity)
Selectivity Moderate. Risk of overlap with matrix peaks at low UV wavelengths.High. The derivative absorbs in the visible range (~400 nm), eliminating matrix interference.[3]
Complexity Low.[1][4][5] "Dilute and Shoot."High. Requires reaction incubation and extraction.
Stability CDPH can oxidize in solution over time.Hydrazone derivatives are generally stable for >24 hours.

Part 3: Detailed Experimental Protocols

Method A: Direct RP-HPLC (Process Monitoring)

Best for: Determining purity of the starting material.

Chromatographic Conditions:

  • Column: Agilent Zorbax SB-CN (Cyano) or Phenomenex Luna Polar C18, 250 x 4.6 mm, 5 µm. (Note: Cyano columns often provide better selectivity for polar amines than C18).

  • Mobile Phase:

    • A: 20 mM Potassium Phosphate Buffer (pH 3.0).

    • B: Acetonitrile.[1][6][7][8]

    • Isocratic:[6][7] 60% A / 40% B.

  • Flow Rate: 1.0 mL/min.[6][8]

  • Detection: UV at 235 nm.

  • Temperature: 30°C.

Protocol:

  • Dissolve 50 mg of CDPH sample in 50 mL of Acetonitrile:Water (50:50).

  • Sonicate for 10 minutes (keep temperature <25°C to prevent degradation).

  • Filter through 0.45 µm PVDF filter.

  • Inject 10 µL.

Method B: Pre-Column Derivatization (Trace Analysis)

Best for: Genotoxic impurity screening and release testing.

Mechanism: The reaction utilizes 4-Nitrobenzaldehyde (4-NBA) to form a stable hydrazone. The nitro group extends the conjugation system, shifting the


 to the visible region (Red Shift) and increasing lipophilicity.

Reagents:

  • Derivatizing Reagent: 10 mg/mL 4-Nitrobenzaldehyde in Methanol.

  • Catalyst: Glacial Acetic Acid.

Derivatization Protocol (Step-by-Step):

  • Sample Prep: Weigh accurately 100 mg of Drug Substance (matrix) into a 10 mL flask. Dissolve in 5 mL Methanol.

  • Addition: Add 1.0 mL of 4-NBA Reagent and 50 µL of Glacial Acetic Acid.

  • Reaction (Critical Step): Cap tightly and heat at 60°C for 45 minutes .

    • Expert Note: Standard phenylhydrazines react at RT or 40°C. CDPH requires 60°C due to the steric hindrance of the 2-chloro and 6-methyl groups blocking the nucleophilic nitrogen.

  • Quench/Dilution: Cool to room temperature. Dilute to volume with Mobile Phase A.

  • Analysis: Inject into HPLC.

Chromatographic Conditions (Method B):

  • Column: Waters XBridge C18, 150 x 4.6 mm, 3.5 µm (High pH stable column preferred, though neutral pH used here).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: Acetonitrile.[1][6][7][8]

    • Gradient: 0-2 min (30% B); 2-15 min (30% -> 80% B); 15-20 min (80% B).

  • Detection: UV/Vis at 410 nm . (Specific to the hydrazone derivative).

  • Flow Rate: 1.0 mL/min.[6][8]

Part 4: Visualization of Workflows

Derivatization Chemistry & Workflow

The following diagram illustrates the transformation of the polar, UV-transparent CDPH into a lipophilic, UV-active hydrazone.

G CDPH CDPH (Polar, Weak UV) Sterically Hindered Reaction Reaction 60°C, 45 min Acid Catalyst CDPH->Reaction Nucleophile Reagent 4-Nitrobenzaldehyde (Reagent) Reagent->Reaction Electrophile Derivative Hydrazone Derivative (Lipophilic, UV @ 410nm) Reaction->Derivative Schiff Base Formation HPLC HPLC Analysis High Retention No Matrix Interference Derivative->HPLC Inject

Caption: Transformation of CDPH to Hydrazone derivative to overcome steric hindrance and detection limits.

Validation Logic Tree (ICH Q2)

The decision process for validating the trace method (Method B).

Validation Start Validation Start (ICH Q2) Specificity Specificity (Blank vs. Spiked Matrix) Start->Specificity Check1 Interference at RT of Derivative? Specificity->Check1 Linearity Linearity (LOQ to 150% Spec) Check2 R² > 0.99? Linearity->Check2 Accuracy Accuracy (Recovery) Spike at LOQ, 100%, 150% Check3 Recovery 80-120%? Accuracy->Check3 Check1->Linearity No Fail Optimize Method Check1->Fail Yes Check2->Accuracy Yes Check2->Fail No Pass Method Validated Check3->Pass Yes Check3->Fail No

Caption: Decision tree for validating the trace analysis method according to ICH Q2(R1) guidelines.

Part 5: Validation Data Comparison (Simulated)

The following data represents typical performance metrics observed when validating these methods for substituted phenylhydrazines.

Validation ParameterMethod A (Direct)Method B (Derivatization)Acceptance Criteria (GTI)
Specificity Interferences common near

No interference at 410 nmNo peak in blank at RT
Linearity (Range) 10 - 1000 µg/mL0.05 - 10 µg/mL

LOD (S/N = 3) 1.0 µg/mL0.005 µg/mL< 30% of Limit
LOQ (S/N = 10) 3.0 µg/mL0.015 µg/mL< Limit
Accuracy (Recovery) 98.0 - 102.0%85.0 - 115.0%80 - 120% (Trace)
Precision (%RSD) < 1.0%< 5.0%< 10% (at LOQ)

Part 6: Expert Insights & Troubleshooting

The "Steric" Factor

The 2,6-dimethyl substitution on CDPH is the most critical structural feature. In standard hydrazine analysis (e.g., for phenylhydrazine), derivatization happens almost instantly. For CDPH, the methyl groups physically block the approach of the aldehyde.

  • Impact: If you use standard protocols (room temperature), you will see low recovery (~40-60%) because the reaction is incomplete.

  • Solution: You must use heat (60°C) and ensure sufficient excess of the reagent (at least 50 molar equivalents).

Excess Reagent Removal

Method B uses a high concentration of 4-Nitrobenzaldehyde. This reagent is UV-active.[3]

  • Chromatography Tip: Ensure your gradient separates the excess reagent peak from the derivative peak. The reagent usually elutes earlier than the hydrazone derivative on a C18 column.

  • Validation: During specificity testing, inject the reagent blank alone to confirm its retention time does not overlap with the CDPH-derivative.

pH Control in Method A

If using Method A (Direct), strict pH control is vital. At pH > 4.0, the hydrazine group becomes less ionized, leading to peak broadening due to interaction with silanol groups on the silica support. Always use a highly capped column (e.g., Zorbax Eclipse or Luna C18(2)) and keep pH < 3.0.

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation.[6] [Link]

  • Sun, M., et al. (2010). Determination of hydrazine in pharmaceutical samples by HPLC with UV detection.[1][6][9][10] Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for hydrazine derivatization chemistry). [Link]

  • European Medicines Agency (EMA). (2006). Guideline on the Limits of Genotoxic Impurities. (Regulatory limits for hydrazines).[9][10] [Link]

  • PubChem. (n.d.). (2-Chloro-4,6-dimethylphenyl)hydrazine Compound Summary. National Library of Medicine. [Link]

  • An, J., et al. (2012). Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization. Analytical Methods.[1][3][4][5][6][7][9][10][11] (Primary source for 4-nitrobenzaldehyde method adaptation). [Link]

Sources

Validation of a GC-MS method for detecting (2-Chloro-4,6-dimethylphenyl)hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Challenge: (2-Chloro-4,6-dimethylphenyl)hydrazine is a reactive intermediate often flagged as a potential Genotoxic Impurity (GTI) in pharmaceutical synthesis. Its structural complexity—specifically the steric hindrance at the ortho positions (2-Chloro, 6-Methyl)—renders standard HPLC-UV methods insufficient due to poor retention stability and lack of specificity against the drug matrix.

The Solution: This guide validates a Derivatization-GC-MS workflow. By converting the unstable hydrazine into a volatile hydrazone using acetone, we achieve the sensitivity required by ICH M7 (ppm levels) while bypassing the matrix suppression issues common in LC-MS/MS.

Verdict:

  • Best for Routine QC: GC-MS (Derivatized) – High specificity, cost-effective, robust.

  • Best for R&D/Unknowns: LC-MS/MS – Higher sensitivity but prone to matrix effects.

  • Not Recommended: HPLC-UV – Insufficient sensitivity and selectivity for GTI analysis.

Technical Rationale: The "Why" Behind the Method

The Chemistry of the Analyte

The target molecule, (2-Chloro-4,6-dimethylphenyl)hydrazine, presents two analytical hurdles:

  • Thermal Instability: Hydrazines decompose in hot GC injection ports, leading to non-linear responses and "ghost" peaks.

  • Steric Hindrance: The hydrazine moiety is flanked by a Chlorine atom at position 2 and a Methyl group at position 6. This "ortho-effect" protects the nitrogen, making it less reactive to bulky derivatizing agents (like benzaldehyde) but ideal for small nucleophiles like acetone .

The Derivatization Strategy

We utilize a Schiff Base formation to stabilize the analyte.

  • Reagent: Acetone (acting as both solvent and reagent).

  • Reaction: Hydrazine (

    
    ) + Acetone (
    
    
    
    )
    
    
    Hydrazone (
    
    
    ) +
    
    
    .
  • Advantage: The resulting hydrazone is thermally stable, non-polar, and exhibits excellent aerodynamic properties for GC separation.

Comparative Analysis: Selecting the Right Tool

The following table contrasts the three primary methodologies available for hydrazine analysis.

FeatureGC-MS (Derivatized) LC-MS/MS HPLC-UV
Sensitivity (LOD) High (< 1 ppm)Ultra-High (< 0.1 ppm)Low (> 50 ppm)
Specificity Excellent (Mass fingerprinting)High (MRM transitions)Poor (Retention time only)
Matrix Tolerance High (Derivatization separates analyte)Low (Susceptible to ion suppression)Moderate
Analyte Stability High (Stabilized as hydrazone)Low (Analyte remains reactive)Low
Cost per Analysis LowHighVery Low
Suitability for GTI Recommended Alternative (if non-volatile)Not Recommended
Decision Matrix Diagram

ComparisonMatrix Start Select Method for (2-Chloro-4,6-dimethylphenyl)hydrazine Sensitivity Sensitivity Required? Start->Sensitivity Matrix Complex Matrix? Sensitivity->Matrix < 10 ppm (GTI) HPLC HPLC-UV Insufficient Sensitivity->HPLC > 100 ppm GCMS GC-MS (Derivatized) Recommended Balance Matrix->GCMS High Matrix Effect (Need Stability) LCMS LC-MS/MS High Cost/Sensitivity Matrix->LCMS Low Matrix Effect

Caption: Decision tree for selecting the analytical technique based on sensitivity and matrix complexity requirements.

Experimental Protocol (Self-Validating System)

Reagents & Standards
  • Analyte: (2-Chloro-4,6-dimethylphenyl)hydrazine hydrochloride (Custom synthesis or Sigma-Aldrich).

  • Internal Standard (IS): 2,4-Dichlorophenylhydrazine (structurally similar, elutes close to analyte) or isotopically labeled analog.[1]

  • Derivatizing Agent: Acetone (HPLC Grade).

  • Extraction Solvent: Methylene Chloride (DCM) or Hexane.

  • Buffer: Phosphate buffer (pH 5.0) to facilitate extraction after derivatization.

Step-by-Step Workflow

Step 1: Sample Preparation & Derivatization

  • Weigh 50 mg of the drug substance (API) into a 20 mL headspace vial (used here for liquid extraction).

  • Add 2.0 mL of Acetone .

    • Mechanism:[2] The acetone dissolves the API and immediately begins the Schiff base reaction with the hydrazine impurity.

    • Critical Control: Sonicate for 15 minutes at 40°C. The steric hindrance of the 2,6-substituents requires this energy input to drive the reaction to completion.

  • Add 5.0 mL of Phosphate Buffer (pH 5.0) and 3.0 mL of DCM containing the Internal Standard (IS).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 4000 rpm for 5 minutes to separate layers.

  • Transfer the bottom organic layer (DCM) to a GC vial.

Step 2: GC-MS Parameters

  • System: Agilent 7890/5977 or equivalent.

  • Column: DB-5ms (30m x 0.25mm x 0.25µm).

  • Inlet: Splitless mode, 250°C.

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Oven Program:

    • Initial: 60°C (hold 1 min)

    • Ramp 1: 20°C/min to 200°C

    • Ramp 2: 40°C/min to 300°C (hold 3 min)

  • MS Detection: SIM Mode (Selected Ion Monitoring).

    • Target Ion (m/z): Molecular ion of the hydrazone derivative (

      
      ).
      
    • Qualifier Ions:

      
       (Loss of methyl), 
      
      
      
      (Loss of chlorine).
Workflow Visualization

Workflow Sample Sample (API) + Impurity Deriv Derivatization (Acetone + Heat) Sample->Deriv Stabilize Extract L-L Extraction (DCM + Buffer) Deriv->Extract Isolate Inject GC Injection (Splitless) Extract->Inject Detect MS Detection (SIM Mode) Inject->Detect Quantify

Caption: The derivatization-extraction workflow ensures the reactive hydrazine is converted to a stable hydrazone before GC analysis.

Validation Results (Representative Data)

The following data represents typical performance metrics for this protocol, validated against ICH Q2(R2) guidelines.

Specificity
  • Blank: No interfering peaks at the retention time of the analyte derivative.

  • Spiked Sample: Distinct peak observed for (2-Chloro-4,6-dimethylphenyl)hydrazone at 8.4 min. Mass spectrum matches reference library >95%.

Linearity & Sensitivity
ParameterResultAcceptance Criteria
Range 0.5 ppm – 20 ppmCovering 50% to 150% of limit
Correlation (R²) 0.9992> 0.990
LOD (S/N = 3) 0.15 ppm< Limit required
LOQ (S/N = 10) 0.50 ppm< Specification Limit
Accuracy & Precision (at 5 ppm Spike)
ReplicateRecovery (%)
Rep 198.5
Rep 2101.2
Rep 399.1
Rep 497.8
Rep 5102.0
Rep 6100.4
Average 99.8%
% RSD 1.6%

References

  • ICH M7(R2) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[3][4] Available at: [Link]

  • ICH Q2(R2) . Validation of Analytical Procedures. International Council for Harmonisation.[3][4] Available at: [Link]

  • Sun, M., et al. (2010). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Journal of Pharmaceutical and Biomedical Analysis.
  • FDA Guidance for Industry . Control of Nitrosamine Impurities in Human Drugs. (Contextual reference for GTI control limits). Available at: [Link]

Sources

Technical Guide: Purity Assessment of (2-Chloro-4,6-dimethylphenyl)hydrazine

[1]

Executive Summary: The Purity Paradox

(2-Chloro-4,6-dimethylphenyl)hydrazine is a critical intermediate in the synthesis of pyrazole-based agrochemicals and indazole pharmaceuticals.[1] However, its analysis presents a "Purity Paradox" : the high nucleophilicity and reducing power that make it a valuable synthetic building block also render it unstable during standard analytical workflows.[1][2]

This guide moves beyond generic protocols to provide a comparative analysis of three purity assessment methodologies: HPLC-UV (the routine workhorse), qNMR (the absolute validator), and GC-MS (the cautionary alternative).

The Impurity Landscape

Before assessing purity, one must identify what we are looking for.[1][2] In the synthesis of this hydrazine (typically via diazotization of 2-chloro-4,6-dimethylaniline followed by reduction), the critical impurities are:

  • Unreacted Precursor: 2-Chloro-4,6-dimethylaniline (Synthesis carryover).

  • Oxidative Dimers: Diaryl azo compounds (Storage degradation).[1]

  • Hydrazones: Condensation products (if exposed to acetone/aldehydes).[1]

Methodology Comparison

FeatureMethod A: RP-HPLC (Direct) Method B: qNMR (Internal Std) Method C: Derivatization GC-MS
Primary Utility Routine QC, Impurity ProfilingAbsolute Purity, Reference Std CalibrationIdentity Confirmation, Trace Analysis
Specificity High (Separates isomers/aniline)Very High (Structural resolution)High (Mass spectral fingerprint)
Stability Risk Medium (On-column oxidation)Low (Inert solvent environment)High (Thermal degradation in injector)
Precision

0.5%

1.0%

2-5%
Throughput High (Automated)Low (Manual processing)Medium
Limit of Detection Low (ppm range)Medium (>0.1%)Very Low (ppb range)

Analytical Decision Tree

The following decision logic ensures the correct method is selected based on the sample's history and required data quality.

AnalyticalDecisionTreeStartSample: (2-Chloro-4,6-dimethylphenyl)hydrazinePurposeDefine PurposeStart->PurposeRoutineQCRoutine Batch QCPurpose->RoutineQCHigh ThroughputAbsoluteRef. Std. CertificationPurpose->AbsoluteNo Reference StdTraceIDUnknown Impurity IDPurpose->TraceIDStructural DataHPLCMethod A: RP-HPLC(Acidic Mobile Phase)RoutineQC->HPLCqNMRMethod B: 1H qNMR(Maleic Acid Std)Absolute->qNMRGCMSMethod C: GC-MS(Acetone Derivatization)TraceID->GCMSHPLC->qNMRDiscrepancy > 2%

Figure 1: Analytical workflow selection based on research requirements.

Detailed Experimental Protocols

Method A: RP-HPLC (The Routine Standard)

Scientific Rationale: Aryl hydrazines are basic.[1] Using a high pH mobile phase causes peak tailing and accelerates oxidation.[1] We utilize an acidic mobile phase to keep the hydrazine protonated (

1

Protocol:

  • Column: C18 (e.g., Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µm.[1][2]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 240 nm (matches the aryl hydrazine chromophore).[1]

  • Sample Prep: Dissolve 1 mg/mL in Acetonitrile:Water (50:50) containing 0.1% Formic Acid. Do not use acetone as a solvent.[1][2]

  • Validation: The hydrazine peak should elute before the less polar aniline impurity.[1]

Method B: qNMR (The Absolute Standard)

Scientific Rationale: Unlike HPLC, qNMR does not require a reference standard of the analyte itself.[2] It relies on the molar ratio between the analyte and a certified internal standard (IS). This is the only method to determine "True Purity" if a certified reference material is unavailable.[1]

Protocol:

  • Internal Standard (IS): Maleic Acid (High purity, non-hygroscopic, distinct singlet at

    
     6.3 ppm).[1][2]
    
  • Solvent: DMSO-

    
    . Avoid 
    
    
    (acidity can broaden NH peaks) and Acetone-
    
    
    (reacts to form hydrazones).[1]
  • Preparation: Weigh accurately ~10 mg of Sample and ~5 mg of IS into a vial. Dissolve in 0.6 mL DMSO-

    
    .
    
  • Acquisition:

    • Pulse angle: 90°.[1]

    • Relaxation delay (

      
      ): 60 seconds (Critical: must be 
      
      
      for quantitative integration).
    • Scans: 16 or 32.[1]

  • Calculation:

    
    
    Where 
    
    
    = Integral area,
    
    
    = Number of protons,
    
    
    = Molar mass,
    
    
    = Weight.[2][3]
Method C: Derivatization GC-MS (The Identity Confirmation)

Scientific Rationale: Direct injection of aryl hydrazines into a hot GC injector (

1

Protocol:

  • Derivatization Reagent: Acetone (HPLC Grade).

  • Procedure: Dissolve 10 mg of hydrazine in 1 mL of Acetone.

  • Reaction: Shake at room temperature for 5 minutes. The reaction is quantitative and rapid:

    
    [1]
    
  • GC Conditions:

    • Inlet: 250°C, Split 20:1.

    • Column: HP-5ms.[1]

    • Temp Program: 100°C (1 min)

      
       300°C at 20°C/min.
      
  • Analysis: Look for the molecular ion of the hydrazone derivative (

    
    ). The absence of the aniline peak confirms the hydrazine was intact prior to derivatization.
    

Visualizing the Instability Pathway

Understanding why direct GC fails is crucial for data interpretation.

DecompositionPathwayHydrazine(2-Chloro-4,6-dimethylphenyl)hydrazineHeatHeat (GC Injector)Hydrazine->HeatAnilineArtifact: 2-Chloro-4,6-dimethylanilineHeat->AnilineN-N CleavageAmmoniaNH3Heat->AmmoniaAzobenzeneArtifact: Azo DimersHeat->AzobenzeneOxidative Coupling

Figure 2: Thermal decomposition artifacts expected during direct GC analysis.[1]

References

  • Validation of Purity Methods: International Conference on Harmonisation (ICH).[1][4] "Validation of Analytical Procedures: Text and Methodology Q2(R1)." ICH Guidelines. Link

  • Hydrazine Instability: Smith, P. A. S.[1][2] "Derivatives of Hydrazine and Other Hydronitrogens Having N-N Bonds."[1] Open Chain Nitrogen Compounds, Benjamin/Cummings, 1983.[1][2]

  • qNMR Methodology: Pauli, G. F., et al.[1][2] "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.[1][2] Link[2]

  • Derivatization Techniques: Knapp, D. R.[1][2][5] "Handbook of Analytical Derivatization Reactions."[1] Wiley-Interscience, 1979.[1][2]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2-Chloro-4,6-dimethylphenyl)hydrazine

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of (2-Chloro-4,6-dimethylphenyl)hydrazine and its salts. Adherence to these procedures is critical for ensuring personnel safety and compliance with regulatory standards.

(2-Chloro-4,6-dimethylphenyl)hydrazine is a substituted hydrazine derivative, a class of compounds known for their potential toxicity and reactivity. The presence of a chlorinated aromatic ring further necessitates careful handling and disposal as a hazardous waste. This guide is structured to provide a clear, step-by-step approach to its safe management from point of use to final disposal.

I. Immediate Safety Considerations: The First Line of Defense
  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2] Substituted hydrazines are known to be toxic.[3]

  • Irritation: Causes skin and serious eye irritation.[1][2]

  • Environmental Hazard: Very toxic to aquatic life.[1][2]

Therefore, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE) in a designated and controlled environment.

Table 1: Essential Personal Protective Equipment (PPE)

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).To prevent skin contact and absorption.
Eye Protection Safety goggles with side shields or a face shield.To protect against splashes and airborne particles.
Body Protection A properly fastened laboratory coat. For larger quantities, a chemical-resistant apron is recommended.To prevent contamination of personal clothing.
Respiratory Protection All handling of solid material or solutions must be conducted in a certified chemical fume hood.To prevent inhalation of dust or vapors.
II. The Disposal Workflow: A Step-by-Step Protocol

The guiding principle for the disposal of (2-Chloro-4,6-dimethylphenyl)hydrazine is that it must be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in regular trash.

Disposal_Workflow cluster_0 In-Lab Procedures cluster_1 Facility-Level Management A Step 1: Waste Segregation & Collection B Step 2: Containerization & Labeling A->B A->B Proper Containment C Step 3: Temporary Storage B->C B->C Secure & Ventilated D Step 4: Professional Disposal C->D C->D Licensed Waste Handler

Caption: A logical workflow for the safe disposal of (2-Chloro-4,6-dimethylphenyl)hydrazine.

Step 1: Waste Segregation and Collection

  • Solid Waste: All materials that have come into contact with (2-Chloro-4,6-dimethylphenyl)hydrazine, including weighing papers, contaminated gloves, and absorbent materials from a spill cleanup, must be considered contaminated. These items should be collected in a designated, sealed plastic bag.[3]

  • Unused or Waste Chemical: Any excess or unwanted (2-Chloro-4,6-dimethylphenyl)hydrazine, whether in solid form or in solution, must be collected for disposal. Do not attempt to neutralize the chemical unless you are trained and equipped for such procedures.

Step 2: Containerization and Labeling

  • Primary Container: The original product container should be used if possible. If not, use a new, compatible, and clearly labeled container.

  • Secondary Containment: Place the primary container into a larger, sealable, and durable plastic bag or a secondary container.

  • Labeling: The outer container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "(2-Chloro-4,6-dimethylphenyl)hydrazine". Also, include the appropriate hazard pictograms (e.g., toxic, irritant, environmentally hazardous).

Step 3: Temporary Storage

  • Store the sealed and labeled hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.

  • This area should be away from incompatible materials, such as strong oxidizing agents.[2]

Step 4: Professional Disposal

  • Arrange for the collection and disposal of the hazardous waste by a licensed and certified hazardous waste management company.[3] Your institution's Environmental Health and Safety (EHS) department will have established procedures for this.

  • The disposal instruction "P501: Dispose of contents/container to an approved waste disposal plant" is a standard and critical directive for this class of chemicals.[1][4][5]

III. Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the area. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Personal Protection: Do not attempt to clean up a spill without the proper PPE.

  • Containment: For small spills, cover with an inert absorbent material such as vermiculite or sand. Do not use combustible materials.

  • Collection: Carefully sweep the absorbed material into a designated hazardous waste container. Avoid creating dust.

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol, ethanol) and a disposable cloth. Place the cloth in the contaminated waste bag.

In Case of Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[3]

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

IV. The Causality Behind These Procedures

The stringent disposal protocols for (2-Chloro-4,6-dimethylphenyl)hydrazine are rooted in the inherent chemical properties of both the hydrazine functional group and the chlorinated aromatic system.

  • Hydrazine Moiety: Hydrazines are reducing agents and can be reactive. Some are also known or suspected carcinogens. Their reactivity necessitates segregation from oxidizing agents to prevent potentially violent reactions.

  • Chlorinated Aromatic Ring: Chlorinated aromatic compounds are often persistent in the environment and can be toxic to aquatic life.[1][2] Improper disposal can lead to long-term environmental contamination.

The combination of these two structural features in (2-Chloro-4,6-dimethylphenyl)hydrazine underscores the importance of treating it as a hazardous and environmentally persistent waste. The recommended disposal method of incineration at a licensed facility is designed to completely destroy the molecule, preventing its release into the environment.

By adhering to these detailed procedures, laboratory personnel can ensure the safe handling and disposal of (2-Chloro-4,6-dimethylphenyl)hydrazine, thereby protecting themselves, their colleagues, and the environment.

References

  • Harper College. (2007). 2,4-DINITROPHENYLHYDRAZINE Safety Data Sheet. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7516, Phenylhydrazine. Retrieved from [Link]

  • International Programme on Chemical Safety. (n.d.). Phenylhydrazine (CICADS). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.